JB170
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44ClFN8O11/c1-65-35-7-4-6-33(50)41(35)43-32-21-27(49)9-11-29(32)42-26(23-53-43)24-54-48(57-42)55-28-10-12-30(37(22-28)66-2)44(61)52-16-18-68-20-19-67-17-15-51-39(60)25-69-36-8-3-5-31-40(36)47(64)58(46(31)63)34-13-14-38(59)56-45(34)62/h3-12,21-22,24,34H,13-20,23,25H2,1-2H3,(H,51,60)(H,52,61)(H,54,55,57)(H,56,59,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNPXCQINZRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44ClFN8O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JB170 PROTAC
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the core mechanism of action of JB170, a Proteolysis Targeting Chimera (PROTAC). This compound induces the targeted degradation of Aurora Kinase A (AURORA-A), a critical regulator of cell cycle progression and a validated cancer target. This guide details the molecular interactions, cellular consequences, and experimental validation of this compound's activity, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes with diagrams.
Core Mechanism: Targeted Degradation of AURORA-A
This compound is a heterobifunctional molecule designed to hijack the cell's native protein disposal machinery, the ubiquitin-proteasome system, to specifically eliminate AURORA-A.[1][2] This is achieved through its unique structure, which comprises three key components:
-
A high-affinity ligand for AURORA-A: This component is derived from Alisertib (MLN8237), a known and potent inhibitor of AURORA-A.[1][2][3]
-
An E3 ubiquitin ligase recruiter: this compound incorporates a ligand, thalidomide, that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][4]
-
A flexible chemical linker: This connects the AURORA-A-binding and CRBN-binding moieties, enabling the formation of a stable ternary complex.[3]
The mechanism of action unfolds as follows: this compound simultaneously binds to both AURORA-A and CRBN, bringing them into close proximity to form a ternary complex.[1][3] This induced proximity allows the E3 ligase to polyubiquitinate AURORA-A, tagging it for recognition and subsequent degradation by the 26S proteasome.[1][3] This degradation-based approach removes the entire protein, thereby eliminating both its catalytic and non-catalytic functions.[1][5]
dot
Quantitative Data Summary
The potency, selectivity, and binding affinities of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Cell Line / Condition | Description |
| DC50 | 28 nM | MV4-11 | The half-maximal degradation concentration of AURORA-A.[1][2][4] |
| Dmax | >95% (at 300 nM) | MV4-11 | The maximum degradation of AURORA-A observed.[6] |
| EC50 (AURORA-A) | 193 nM | Not specified | The half-maximal effective concentration for binding to AURORA-A.[1][2][4] |
| EC50 (AURORA-B) | 1.4 µM | Not specified | The half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A.[1][2][4] |
Table 2: Ternary Complex Formation and Binding Affinities (Isothermal Titration Calorimetry)
| Interaction | Binding Affinity (Kd) |
| This compound to AURORA-A | 375 nM +/- 22 nM |
| This compound to Cereblon (TBD) | 6.88 µM +/- 0.5 µM |
| This compound to AURORA-A + Cereblon Complex | 183 nM +/- 10 nM |
Data from Adhikari et al. (2020) indicates cooperative binding, as the affinity of this compound for the pre-formed complex is significantly higher than for either individual protein.[7]
Cellular Consequences and Signaling Pathways
The degradation of AURORA-A by this compound leads to distinct cellular phenotypes that differ from those observed with traditional kinase inhibitors like Alisertib. This highlights a non-catalytic, scaffolding function of AURORA-A.[5][7][8]
While Alisertib-mediated inhibition of AURORA-A's kinase activity typically results in a G2/M phase cell cycle arrest, this compound-induced degradation of the entire AURORA-A protein leads to a pronounced S-phase arrest.[7][8][9] This suggests that a non-catalytic function of AURORA-A is essential for proper progression through the S-phase of the cell cycle.[5][7][9] Ultimately, the depletion of AURORA-A induces apoptosis in various cancer cell lines.[7][9]
dot
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies are provided below.
Kinobeads-Based Kinase Selectivity Profiling
This method is used to determine the binding selectivity of this compound for AURORA-A against a broad panel of other kinases.[1]
-
Cell Lysate Preparation: MV4-11 cells are cultured and harvested. The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.[1]
-
Competitive Pulldown: The cell lysate is incubated with varying concentrations of this compound. This allows this compound to bind to its target kinases.[1]
-
Kinobeads Incubation: An affinity matrix composed of Sepharose beads coupled with multiple non-selective kinase inhibitors ("kinobeads") is added to the lysate.[1] Kinases not bound by this compound will bind to the kinobeads.[1]
-
Elution and Digestion: The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[1] By comparing the amount of each kinase pulled down in the presence and absence of this compound, the apparent binding affinity (Kd) for each kinase can be determined.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamic parameters of binding between this compound, AURORA-A, and Cereblon, providing insights into the formation of the ternary complex.[7]
-
Sample Preparation: Purified recombinant AURORA-A kinase domain and the thalidomide-binding domain of Cereblon are prepared in a matched buffer to minimize heat of dilution effects.[7]
-
Titration: The ITC instrument consists of a sample cell and a reference cell. The protein(s) are placed in the sample cell, and this compound is loaded into a syringe for injection.
-
Heat Measurement: The ITC instrument measures the minute heat changes that occur upon each injection as this compound binds to the protein(s).[1] These heat changes can be either exothermic or endothermic.[1]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1] The entropy (ΔS) can then be calculated from these values.[1]
Western Blotting for AURORA-A Degradation
This is a standard technique to quantify the reduction in AURORA-A protein levels following treatment with this compound.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MV4-11, IMR5) are seeded and treated with a range of this compound concentrations for various time points (e.g., 6, 12, 24 hours).[4][7]
-
Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for AURORA-A. A loading control antibody (e.g., vinculin, actin) is also used to normalize for protein loading.[7]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction. The signal is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands corresponding to AURORA-A is quantified and normalized to the loading control to determine the percentage of remaining protein relative to an untreated control.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Aurora A PROTAC | Probechem Biochemicals [probechem.com]
- 7. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ProteomeXchange Dataset PXD019585 [proteomecentral.proteomexchange.org]
Unraveling JB170: A Technical Guide to a Novel AURORA-A Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JB170, a potent and highly specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Aurora Kinase A (AURORA-A). AURORA-A is a critical regulator of mitosis and a well-established therapeutic target in oncology due to its frequent overexpression in various cancers.[1][2] Unlike traditional kinase inhibitors that only block the catalytic activity of a protein, this compound eliminates the entire AURORA-A protein, offering a powerful tool to investigate its non-catalytic functions and providing a novel therapeutic strategy.[2][3]
Structure and Composition
This compound is a heterobifunctional molecule composed of three key components:
-
An AURORA-A binder: This is a ligand derived from Alisertib (MLN8237), a potent inhibitor of AURORA-A.[4][5]
-
An E3 ligase recruiter: this compound incorporates a thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6]
-
A flexible linker: A polyethylene (B3416737) glycol (PEG)-based linker connects the Alisertib and thalidomide components, enabling the formation of a stable ternary complex.[4][7]
The chemical formula of this compound is C48H44ClFN8O11, and its molecular weight is 963.37 g/mol .[8]
Mechanism of Action: Targeted Protein Degradation
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] The molecule facilitates the formation of a ternary complex between AURORA-A and the CRBN E3 ligase.[4] This proximity triggers the polyubiquitination of AURORA-A, marking it for recognition and subsequent degradation by the 26S proteasome.[4] This degradation not only ablates the catalytic activity of AURORA-A but also eliminates its non-catalytic scaffolding functions.[3][4]
A key discovery related to this compound is that its degradation of AURORA-A induces a distinct cellular phenotype compared to kinase inhibition alone.[2] While kinase inhibitors typically cause a G2/M arrest, this compound-mediated degradation leads to S-phase arrest, revealing a critical non-catalytic role for AURORA-A in DNA replication.[2][3]
Quantitative Data
The efficacy and selectivity of this compound have been characterized through various biophysical and cellular assays.
| Parameter | Value | Cell Line | Comments | Reference |
| Degradation | ||||
| DC50 | 28 nM | MV4-11 | Half-maximal degradation concentration. | [6][9] |
| Dmax | >90% at 300 nM | MV4-11 | Maximum degradation. | [7][9] |
| Binding Affinity | ||||
| AURORA-A EC50 | 193 nM | In-cell BRET assay | Half-maximal effective concentration for binding. | [6][7] |
| AURORA-B EC50 | 1.4 µM | In-cell BRET assay | Demonstrates selectivity for AURORA-A over AURORA-B. | [6][7] |
| Ternary Complex Affinity (ITC) | ||||
| This compound to AURORA-A | 375 nM (Kd) | Purified proteins | [7] | |
| This compound to CRBN | 6.88 µM (Kd) | Purified proteins | [7] | |
| This compound to AURORA-A/CRBN complex | 183 nM (Kd) | Purified proteins | Shows cooperative binding. | [7] |
Biological Effects on Cancer Cells
This compound has demonstrated significant anti-proliferative effects in cancer cell lines.
| Effect | Observations | Cell Line(s) | Reference |
| Cell Viability | 32% of control levels after 72 hours. | MV4-11 | [7] |
| Colony Formation | Significant inhibition of colony formation. | IMR5 | [7] |
| Cell Cycle | Induces S-phase arrest. | MV4-11 | [2][6] |
| Apoptosis | Induces apoptosis upon AURORA-A depletion. | MV4-11 | [6][7] |
Experimental Protocols
Western Blotting for AURORA-A Degradation
Objective: To determine the concentration-dependent degradation of AURORA-A by this compound.
-
Cell Culture and Treatment: Seed MV4-11 leukemia cells at an appropriate density. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for AURORA-A. A loading control antibody (e.g., vinculin or GAPDH) should also be used. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the AURORA-A signal to the loading control. Plot the percentage of AURORA-A remaining against the this compound concentration to determine the DC50.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle progression.
-
Cell Culture and Treatment: Treat MV4-11 cells with this compound (e.g., 0.5 µM) or a vehicle control for a specified time (e.g., 12 hours).
-
BrdU Labeling: Pulse-label the cells with BrdU for a short period (e.g., 1 hour) before harvesting.
-
Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with ethanol. Permeabilize the cells to allow antibody access to the nucleus.
-
DNA Denaturation: Treat the cells with HCl to denature the DNA, exposing the incorporated BrdU.
-
Staining: Stain the cells with a fluorescently labeled anti-BrdU antibody and propidium (B1200493) iodide (PI) to stain total DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell populations based on PI (DNA content) and BrdU signals to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 2705844-82-0 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound | Aurora A PROTAC | Probechem Biochemicals [probechem.com]
JB170: A Technical Guide to Targeting the Non-Catalytic Scaffolding Functions of AURORA-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JB170, a Proteolysis Targeting Chimera (PROTAC), and its role in elucidating and targeting the non-catalytic functions of AURORA-A kinase. By inducing the targeted degradation of the entire AURORA-A protein, this compound offers a powerful tool to investigate cellular processes that are not addressable by traditional kinase inhibitors.
Introduction: Beyond the Kinase Domain - The Scaffolding Roles of AURORA-A
AURORA-A is a serine/threonine kinase that is a crucial regulator of mitosis, playing a key role in centrosome maturation and spindle assembly.[1] Its overexpression is implicated in the pathogenesis of various cancers, making it a significant therapeutic target.[2] While its catalytic activity is well-documented, a growing body of evidence highlights AURORA-A's critical kinase-independent, or non-catalytic, functions.[3][4] These roles primarily involve acting as a molecular scaffold to facilitate protein-protein interactions, thereby regulating the stability and function of its binding partners.[3]
One of the most prominent examples of AURORA-A's scaffolding function is its interaction with the N-Myc (MYCN) oncoprotein.[3] AURORA-A binds to and stabilizes N-Myc, protecting it from proteasomal degradation in a manner independent of its kinase activity.[3][4] This stabilization is a key driver in neuroblastoma and other cancers with MYCN amplification.[3] Traditional ATP-competitive inhibitors of AURORA-A, such as Alisertib, can block the kinase function but fail to disrupt this critical scaffolding interaction, thus not leading to N-Myc degradation.[3] This limitation has spurred the development of alternative therapeutic strategies to target both the catalytic and non-catalytic functions of AURORA-A.[1][5]
This compound: A PROTAC-Mediated Degrader of AURORA-A
This compound is a potent and highly specific PROTAC designed to induce the degradation of AURORA-A.[6][7] It is a heterobifunctional molecule composed of three key components:[5]
-
An AURORA-A binder: A ligand derived from the potent AURORA-A inhibitor Alisertib (MLN8237).[5]
-
An E3 ligase recruiter: A thalidomide-based moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[5][6]
-
A flexible linker: A polyethylene (B3416737) glycol (PEG)-based linker that connects the two binding moieties.[4]
This design allows this compound to act as a bridge, bringing AURORA-A into close proximity with the E3 ligase machinery.[5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound involves the formation of a ternary complex between AURORA-A, this compound, and the E3 ligase Cereblon.[5] This induced proximity triggers the polyubiquitination of AURORA-A by the E3 ligase, marking it for degradation by the 26S proteasome.[5] This degradation is rapid, reversible, and dependent on Cereblon.[4]
A key aspect of this compound's efficacy is the cooperative binding within the ternary complex. Isothermal titration calorimetry (ITC) has shown that this compound has a significantly higher affinity for the pre-formed AURORA-A-Cereblon complex than for either protein alone, which contributes to the stability of the complex and the high specificity of this compound for AURORA-A.[4] By eliminating the entire protein, this approach not only ablates the catalytic activity of AURORA-A but also eradicates its non-catalytic scaffolding functions.[5]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing a basis for its characterization and comparison with other molecules.
Table 1: Potency and Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | MV4-11 | 28 nM | [4][6][8] |
| DCₘₐₓ (Degradation) | MV4-11 | 300 nM | [4][7] |
| EC₅₀ (Binding) | - | 193 nM | [4][6] |
Table 2: Binding Affinity and Selectivity of this compound
| Parameter | Target | Value | Reference |
| Binding Affinity (ITC) | AURORA-A | 375 nM (± 22 nM) | [4] |
| Binding Affinity (ITC) | CEREBLON-TBD | 6.88 µM (± 0.5 µM) | [4] |
| Binding Affinity (ITC) | AURORA-A/CEREBLON Complex | 183 nM (± 10 nM) | [4] |
| EC₅₀ (Binding) | AURORA-B | 1.4 µM | [4][6] |
Unveiling Non-Catalytic Functions: this compound vs. Alisertib
The distinct cellular phenotypes induced by this compound compared to its parent inhibitor, Alisertib, provide strong evidence for the non-catalytic functions of AURORA-A.[8]
-
Alisertib (Kinase Inhibitor): As an ATP-competitive inhibitor, Alisertib blocks the catalytic activity of AURORA-A, leading to a cell cycle arrest in the G2/M phase.[4]
-
This compound (Degrader): By inducing the degradation of the entire AURORA-A protein, this compound disrupts both catalytic and non-catalytic scaffolding functions. This leads to a distinct S-phase arrest, a phenotype not observed with kinase inhibition alone.[1][3][4]
This S-phase arrest is a direct consequence of depleting the AURORA-A protein, highlighting its crucial, non-catalytic role during DNA replication.[3][9] This discovery underscores that targeting a protein for degradation can reveal and address biological functions that are inaccessible to traditional inhibitors.[3]
Mandatory Visualizations
References
- 1. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Aurora A PROTAC | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Trinity: A Technical Guide to the JB170-Induced Ternary Complex of AURORA-A and CRBN
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation and investigation of the ternary complex consisting of the PROTAC (Proteolysis Targeting Chimera) JB170, the target protein AURORA-A kinase, and the E3 ubiquitin ligase Cereblon (CRBN). This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the intricate molecular relationships that underpin this targeted protein degradation strategy.
Introduction: A Paradigm Shift in Kinase Inhibition
AURORA-A is a serine/threonine kinase that plays a pivotal role in mitotic regulation, and its overexpression is a known driver in various cancers.[1] While traditional kinase inhibitors have focused on blocking the catalytic activity of AURORA-A, a novel therapeutic avenue has emerged with the development of PROTACs like this compound.[1][2] this compound is a heterobifunctional molecule that links an AURORA-A binder, derived from the inhibitor Alisertib, to a CRBN-binding moiety based on thalidomide.[1][3] This design allows this compound to act as a molecular bridge, inducing the proximity of AURORA-A and CRBN, which is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[1][4] This proximity facilitates the polyubiquitination of AURORA-A, marking it for degradation by the 26S proteasome.[1] This approach not only abrogates the kinase's catalytic function but also eliminates its non-catalytic scaffolding roles.[1][2]
Quantitative Analysis of Ternary Complex Formation
The efficacy of a PROTAC is intimately linked to its ability to form a stable and productive ternary complex. The following table summarizes the key quantitative data that characterize the interactions between this compound, AURORA-A, and CRBN.
| Parameter | Value | Method | Cell Line/System | Reference |
| Binding Affinity (Kd) | ||||
| This compound to AURORA-A (kinase domain) | 375 nM (± 22 nM) | Isothermal Titration Calorimetry (ITC) | Purified proteins | [5] |
| This compound to CRBN (thalidomide-binding domain) | 6.88 µM (± 0.5 µM) | Isothermal Titration Calorimetry (ITC) | Purified proteins | [5] |
| This compound to AURORA-A:CRBN complex | 183 nM (± 10 nM) | Isothermal Titration Calorimetry (ITC) | Purified proteins | [5] |
| Cellular Target Engagement (EC50) | ||||
| This compound for AURORA-A | 193 nM | Bioluminescence Resonance Energy Transfer (BRET) | Living cells | [3][5] |
| This compound for AURORA-B | 1.4 µM | Bioluminescence Resonance Energy Transfer (BRET) | Living cells | [3][5] |
| Alisertib for AURORA-A | 18 nM | Bioluminescence Resonance Energy Transfer (BRET) | Living cells | [5] |
| Alisertib for AURORA-B | 51 nM | Bioluminescence Resonance Energy Transfer (BRET) | Living cells | [5] |
| Degradation Potency (DC50) | ||||
| This compound for AURORA-A | 28 nM (± 4 nM) | Luciferase-based assay | MV4-11 cells | [3][5] |
| Degradation Efficacy | ||||
| AURORA-A degradation by this compound | 73% decrease vs. Alisertib | SILAC Mass Spectrometry | MV4-11 cells | [5] |
| AURORA-A half-life reduction by this compound | From 3.8 to 1.3 hours | Cycloheximide chase assay | IMR5 cells | [5] |
Signaling Pathways and Mechanism of Action
The formation of the this compound-AURORA-A-CRBN ternary complex initiates a cascade of events leading to the targeted degradation of AURORA-A. The following diagrams illustrate the key signaling pathways and the experimental logic.
Caption: A simplified diagram of the AURORA-A signaling pathway in cancer.
Caption: The mechanism of action for the PROTAC this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the this compound-induced ternary complex.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinities of this compound to AURORA-A, CRBN, and the ternary complex.
Methodology:
-
Protein Purification: Purify the kinase domain of AURORA-A and the thalidomide-binding domain of CRBN.
-
Sample Preparation:
-
Prepare solutions of the proteins and this compound in the same buffer (e.g., PBS).
-
For binary interactions, place one protein in the sample cell and titrate with this compound from the syringe.
-
For the ternary complex, pre-saturate one protein with this compound and place it in the cell, then titrate with the second protein. Alternatively, place the two proteins in the cell and titrate with this compound.
-
-
ITC Measurement:
-
Perform the titration at a constant temperature (e.g., 25°C).
-
Inject small aliquots of the titrant into the sample cell and measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[5]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To measure the in-cell binding of this compound to AURORA-A and AURORA-B.
Methodology:
-
Cell Line Engineering: Express AURORA-A or AURORA-B fused to a minimal luciferase (e.g., NanoLuc) in a suitable cell line.
-
Assay Setup:
-
Seed the engineered cells in a multi-well plate.
-
Add a fluorescent tracer that binds to the active site of the AURORA kinases.
-
Add varying concentrations of this compound or a control compound (e.g., Alisertib).
-
-
BRET Measurement:
-
Add the luciferase substrate.
-
Measure the light emission at two wavelengths: one corresponding to the luciferase and the other to the fluorescent tracer.
-
The BRET ratio is calculated as the emission of the tracer divided by the emission of the luciferase.
-
-
Data Analysis:
-
A decrease in the BRET signal indicates displacement of the tracer by the compound.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[5]
-
Cellular Degradation Assay (Luciferase-based)
Objective: To quantify the degradation of AURORA-A induced by this compound.
Methodology:
-
Cell Line Engineering: Use a cell line expressing AURORA-A fused to a luciferase fragment (e.g., HiBiT).
-
Cell Treatment:
-
Treat the cells with a range of this compound concentrations for a defined period (e.g., 6 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells.
-
Add the larger luciferase fragment (LgBiT) and the substrate.
-
Measure the resulting luminescence, which is proportional to the amount of remaining AURORA-A-HiBiT fusion protein.
-
-
Data Analysis:
-
Normalize the luminescence signal to an untreated control.
-
Plot the percentage of remaining protein against the this compound concentration and fit to a sigmoidal dose-response curve to calculate the DC50 (half-maximal degradation concentration).[5]
-
Caption: A typical experimental workflow for evaluating AURORA-A PROTACs.
Conclusion
The investigation of the this compound-AURORA-A-CRBN ternary complex provides a compelling case study in the rational design and evaluation of targeted protein degraders. The quantitative data demonstrates the cooperative nature of the ternary complex formation, where this compound exhibits a higher affinity for the AURORA-A:CRBN complex than for the individual proteins.[5] The detailed experimental protocols outlined herein serve as a guide for researchers seeking to characterize similar PROTAC systems. The visualization of the underlying biological pathways and experimental workflows further clarifies the mechanism of action and the scientific approach to its validation. Ultimately, the successful degradation of AURORA-A by this compound highlights the potential of this therapeutic modality to address challenging cancer targets.
References
The Pivotal Role of the Linker in the Efficacy and Stability of JB170: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JB170 is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of Aurora Kinase A (AURORA-A), a critical regulator of mitosis and a compelling therapeutic target in oncology. Unlike traditional kinase inhibitors that only block the catalytic function of AURORA-A, this compound facilitates the degradation of the entire protein, thereby eliminating both its catalytic and non-catalytic scaffolding functions. This technical guide provides a comprehensive examination of the critical role the linker plays in the efficacy and stability of this compound. We will delve into the quantitative data supporting its potent activity, detail the experimental protocols for its characterization, and visualize the underlying molecular mechanisms and experimental workflows.
Introduction: Beyond Kinase Inhibition to Targeted Degradation
Aurora Kinase A (AURORA-A) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[1] Its overexpression is implicated in the pathogenesis of various cancers.[1] Traditional therapeutic strategies have focused on the development of small molecule inhibitors that target the ATP-binding pocket of AURORA-A, thereby inhibiting its kinase activity.[2] However, these inhibitors fail to address the non-catalytic scaffolding functions of AURORA-A, such as its role in stabilizing oncoproteins like N-Myc.[3]
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in targeted therapy.[4] These heterobifunctional molecules are designed to harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[5] this compound is a PROTAC that consists of three key components:
-
An AURORA-A binder: A ligand derived from the potent AURORA-A inhibitor Alisertib.[6]
-
An E3 ligase recruiter: A moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6]
-
A flexible linker: A chemical linker that connects the AURORA-A binder and the E3 ligase recruiter.[6]
The linker is not a passive spacer but a critical determinant of the PROTAC's efficacy and stability.[4] It governs the formation of a stable and productive ternary complex between AURORA-A, this compound, and Cereblon, which is essential for subsequent ubiquitination and degradation of AURORA-A.[4][6]
The Linker's Role in Ternary Complex Formation and Stability
The primary function of the linker in this compound is to bridge the AURORA-A and Cereblon proteins, facilitating their proximity and enabling the transfer of ubiquitin.[4][6] The length, flexibility, and chemical composition of the linker are crucial for optimizing the geometry of the ternary complex.[7] A well-designed linker stabilizes the complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[4]
Studies on this compound have shown that the formation of the ternary complex is a cooperative process.[8] Isothermal titration calorimetry (ITC) has revealed that this compound has a significantly higher affinity for the pre-formed AURORA-A-Cereblon complex than for either protein alone, indicating that interactions between AURORA-A and Cereblon contribute to the stability of the ternary complex.[6][8] This cooperativity is a key factor in the high efficiency and specificity of this compound-mediated degradation.[8]
Quantitative Data on this compound's Efficacy and Specificity
The potency and selectivity of this compound have been extensively characterized through various cellular and biophysical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Cell Line | Reference(s) |
| DC50 | 28 nM | Cell-based degradation assay | MV4-11 | [6][9] |
| EC50 vs. AURORA-A | 193 nM | Not specified | Not specified | [6][9] |
| EC50 vs. AURORA-B | 1.4 µM | Not specified | Not specified | [6][9] |
| IC50 | 876.6 nM | Not specified | Not specified | [10] |
Table 1: Potency and Specificity of this compound. DC50 represents the half-maximal degradation concentration, while EC50 is the half-maximal effective concentration. A lower DC50 value indicates greater potency in inducing protein degradation. The selectivity of this compound for AURORA-A over AURORA-B is evident from the significantly higher EC50 value for AURORA-B.
| Parameter | Value | Assay Type | Reference(s) |
| Binding Affinity (Kd) to AURORA-A | 375 nM (± 22 nM) | Isothermal Titration Calorimetry (ITC) | [8] |
| Binding Affinity (Kd) to Cereblon (TBD) | 6.88 µM (± 0.5 µM) | Isothermal Titration Calorimetry (ITC) | [8] |
| Binding Affinity (Kd) to AURORA-A-Cereblon Complex | 183 nM (± 10 nM) | Isothermal Titration Calorimetry (ITC) | [8] |
Table 2: Binding Affinities of this compound. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. The data clearly demonstrates the cooperative binding of this compound to the ternary complex.
| Parameter | Without this compound | With this compound | Cell Line | Reference(s) |
| AURORA-A Half-life (t1/2) | 3.8 hours | 1.3 hours | IMR5 | [8] |
Table 3: Effect of this compound on AURORA-A Protein Stability. The significant reduction in the half-life of AURORA-A in the presence of this compound confirms its ability to induce rapid protein degradation.
Signaling Pathways and Experimental Workflows
The degradation of AURORA-A by this compound leads to distinct cellular outcomes compared to kinase inhibition, highlighting the importance of AURORA-A's non-catalytic functions.[2][3] While kinase inhibitors typically induce a G2/M cell cycle arrest, this compound treatment leads to an S-phase arrest.[2]
Signaling Pathway of this compound-Mediated AURORA-A Degradation
Caption: Mechanism of this compound-mediated AURORA-A degradation.
Experimental Workflow for Characterizing this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
The PROTAC JB170: A Technical Guide to its Mechanism of Action and Impact on the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of JB170, a potent and specific Proteolysis Targeting Chimera (PROTAC) that directs the degradation of Aurora Kinase A (AURORA-A) through the ubiquitin-proteasome system. By hijacking the E3 ubiquitin ligase Cereblon (CRBN), this compound induces the ubiquitination and subsequent proteasomal degradation of AURORA-A, offering a distinct mechanism of action compared to traditional kinase inhibitors. This document details the molecular mechanism of this compound, presents quantitative data on its efficacy and binding affinities, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. The unique ability of this compound to ablate both the catalytic and non-catalytic scaffolding functions of AURORA-A, leading to S-phase arrest in cancer cells, underscores its potential as a powerful research tool and therapeutic agent.
Introduction: Targeted Protein Degradation with this compound
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for maintaining protein homeostasis through the targeted degradation of proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that leverage the UPS to selectively eliminate proteins of interest.[2] this compound is a heterobifunctional molecule that exemplifies the PROTAC approach. It is composed of three key components:
-
A ligand for AURORA-A: Derived from the known AURORA-A inhibitor Alisertib, this moiety selectively binds to the target protein.[3]
-
A ligand for an E3 Ubiquitin Ligase: this compound incorporates a derivative of thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
-
A flexible linker: This chemical linker connects the AURORA-A and CRBN ligands, facilitating the formation of a ternary complex.[3][6]
By inducing proximity between AURORA-A and CRBN, this compound triggers the polyubiquitination of AURORA-A, marking it for degradation by the 26S proteasome.[3][6] This degradation-centric mechanism distinguishes this compound from conventional kinase inhibitors, which only block the catalytic activity of their targets.[6][7]
Quantitative Data Summary
The potency, selectivity, and binding affinities of this compound have been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: Cellular Potency and Selectivity of this compound
| Parameter | Cell Line | Value | Description |
| DC₅₀ | MV4-11 | 28 nM | Half-maximal degradation concentration of AURORA-A after 6 hours of treatment.[7][8] |
| Dₘₐₓ | MV4-11 | >95% | Maximum degradation of AURORA-A.[7] |
| EC₅₀ (AURORA-A) | In vitro | 193 nM | Half-maximal effective concentration for binding to AURORA-A.[4][8] |
| EC₅₀ (AURORA-B) | In vitro | 1.4 µM | Half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A.[4][8] |
Table 2: Binding Affinities of this compound Determined by Isothermal Titration Calorimetry (ITC)
| Parameter | Value | Description |
| Binding Affinity (Kd) to AURORA-A | 375 nM | Dissociation constant for the binding of this compound to the AURORA-A kinase domain.[4][7] |
| Binding Affinity (Kd) to CRBN | 6.88 µM | Dissociation constant for the binding of this compound to the thalidomide-binding domain of Cereblon.[7] |
| Binding Affinity (Kd) for Ternary Complex | 183 nM | Dissociation constant for the ternary complex of this compound, AURORA-A, and Cereblon, indicating cooperative binding.[4][7] |
Signaling Pathways and Mechanism of Action
The degradation of AURORA-A by this compound has profound effects on cell cycle regulation, revealing a critical non-catalytic function of the kinase.
This compound-Mediated Degradation of AURORA-A
The primary mechanism of action of this compound involves the formation of a ternary complex with AURORA-A and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of AURORA-A.
Disruption of Non-Catalytic AURORA-A Function and S-Phase Arrest
A key discovery enabled by this compound is the elucidation of a non-catalytic scaffolding function of AURORA-A during the S-phase of the cell cycle.[7][9] While traditional AURORA-A kinase inhibitors like Alisertib cause a G2/M arrest, this compound-mediated degradation of the entire AURORA-A protein leads to a distinct S-phase arrest.[4][6] This highlights that the physical presence of the AURORA-A protein, independent of its kinase activity, is crucial for S-phase progression.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ProteomeXchange Dataset PXD019585 [proteomecentral.proteomexchange.org]
Methodological & Application
Application Notes and Protocols for JB170 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB170 is a potent and highly specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the targeted degradation of Aurora Kinase A (AURORA-A), a key regulator of the cell cycle that is frequently overexpressed in various cancers. Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, this compound facilitates the elimination of the entire AURORA-A protein. This is achieved by linking Alisertib, a known AURORA-A inhibitor, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of AURORA-A.[1] The degradation-based mechanism of this compound allows for the investigation of both the catalytic and non-catalytic scaffolding functions of AURORA-A, revealing distinct cellular phenotypes compared to simple kinase inhibition.[3][4]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including quantitative data on its activity, step-by-step methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the potency and efficacy of this compound in various cancer cell lines.
Table 1: Potency and Specificity of this compound
| Parameter | Value | Cell Line | Description |
| DC50 | 28 nM | MV4-11 | The half-maximal degradation concentration, representing the concentration of this compound required to degrade 50% of AURORA-A.[4][5] |
| EC50 (AURORA-A) | 193 nM | Not specified | The half-maximal effective concentration for binding to AURORA-A.[4][5] |
| EC50 (AURORA-B) | 1.4 µM | Not specified | The half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A.[4][5] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Treatment | Time (hours) | Effect | Assay |
| MV4-11 | 1 µM this compound | 72 | 32% viable cells (vs. control) | alamarBlue assay[3][6] |
| IMR5 | 1 µM this compound | 96 (4 days) | Significant reduction in colony formation | Colony Formation Assay[6] |
| MV4-11 | 0.5 µM this compound | 12 | S-phase arrest | Cell Cycle Analysis (Flow Cytometry)[6] |
| MV4-11 | 0.5 µM this compound | 72 | 56% apoptotic cells | Annexin V/PI Staining (Flow Cytometry)[7] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-purity DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.535 mg of this compound (Molecular Weight: 553.5 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the metabolic activity and viability of cells.
Materials:
-
Cells of interest (e.g., MV4-11, IMR5)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of AURORA-A Degradation
Objective: To determine the extent of this compound-mediated AURORA-A degradation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against AURORA-A (e.g., rabbit anti-AURORA-A)
-
Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and treat with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AURORA-A overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of AURORA-A degradation relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound or vehicle control for the desired time (e.g., 12 or 24 hours).
-
Harvest both adherent and floating cells and wash them with PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at 4°C for at least 30 minutes (or store at -20°C for later analysis).
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Mandatory Visualization
Caption: Mechanism of this compound-mediated AURORA-A degradation.
Caption: Simplified AURORA-A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: JB170 for MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JB170, a potent and highly specific PROTAC (Proteolysis Targeting Chimera) degrader of Aurora Kinase A (AURORA-A), for research in MV4-11 acute myeloid leukemia (AML) cells. This document outlines effective concentrations, treatment times, and detailed protocols for key experimental assays.
This compound functions by linking the AURORA-A inhibitor Alisertib to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual functionality induces the formation of a ternary complex between AURORA-A and CRBN, leading to the ubiquitination and subsequent degradation of AURORA-A by the proteasome.[1][2] This degradation-based mechanism allows for the study of both catalytic and non-catalytic functions of AURORA-A, revealing a distinct cellular phenotype compared to traditional kinase inhibition.[1]
Data Presentation: Efficacy of this compound in MV4-11 Cells
The following tables summarize the quantitative data regarding the potency and effects of this compound on MV4-11 cells.
Table 1: Potency and Specificity of this compound
| Parameter | Value | Cell Line | Notes |
|---|---|---|---|
| DC₅₀ | 28 nM | MV4-11 | Half-maximal degradation concentration.[1][2][3][4][5] |
| DCₘₐₓ | 300 nM | MV4-11 | Concentration for maximal AURORA-A degradation.[3][4] |
| EC₅₀ (AURORA-A) | 193 nM | Not Specified | Half-maximal effective concentration for binding to AURORA-A.[2][6] |
| EC₅₀ (AURORA-B) | 1.4 µM | Not Specified | Demonstrates selectivity for AURORA-A over AURORA-B.[2][6] |
Table 2: Concentration-Dependent Effects of this compound on MV4-11 Cells
| Concentration | Time | Effect | Assay |
|---|---|---|---|
| 10 nM | 6 hours | Modest reduction in AURORA-A levels.[3] | Western Blot |
| 100 nM (0.1 µM) | 6 hours | Substantial AURORA-A degradation (57-73% reduction).[3][7] | Western Blot, SILAC-MS |
| 500 nM (0.5 µM) | 12 hours | S-phase arrest/delay.[3][6] | Flow Cytometry (BrdU/PI) |
| 500 nM (0.5 µM) | 72 hours | 56% of cells undergo apoptosis.[1] | Flow Cytometry (Annexin V) |
| 1 µM | 72 hours | Cell viability reduced to 32% of control.[1][3][6] | alamarBlue Assay |
| ≥10 µM | 6 hours | Ineffective at depleting AURORA-A.[3] | Western Blot |
Table 3: Time-Dependent Effects of this compound on MV4-11 Cells
| Time Point | Concentration | Effect | Assay |
|---|---|---|---|
| 3 hours | 0.1 µM | Clear decrease in AURORA-A levels.[3] | Western Blot |
| 6 hours | 0.1 - 1 µM | Optimal for observing AURORA-A degradation.[3][6][8] | Western Blot, Proteomics |
| 12 hours | 0.5 µM | Induction of S-phase arrest.[1][3][6] | Flow Cytometry (BrdU/PI) |
| 18 hours | 0.1 µM | Used for gene expression analysis.[3] | RNA-Sequencing |
| 24-72 hours | 1 µM | Inhibition of cancer cell survival.[6] | Cell Viability Assay |
| 72 hours | 0.5 - 1 µM | Peak induction of apoptosis and loss of viability.[1][3][6] | Apoptosis & Viability Assays |
Signaling Pathways and Mechanism of Action
The diagrams below illustrate the mechanism of action of this compound and its impact on cell cycle signaling, which is distinct from that of AURORA-A kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Aurora A PROTAC | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: JB170-Mediated S-Phase Arrest in Cancer Cell Lines
Introduction
JB170 is a potent and highly specific proteolysis-targeting chimera (PROTAC) that induces the degradation of Aurora Kinase A (AURORA-A).[1][2][3] Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, this compound facilitates the elimination of the entire AURORA-A protein.[4] This is achieved by linking an AURORA-A binding moiety (derived from the inhibitor Alisertib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of AURORA-A.[2]
A significant finding is that the degradation of AURORA-A by this compound leads to S-phase arrest in cancer cells, a distinct cellular outcome compared to the G2/M arrest typically observed with AURORA-A kinase inhibitors.[4][5] This suggests a non-catalytic scaffolding role for AURORA-A in S-phase progression, which can be uniquely explored using degraders like this compound.[5][6] These application notes provide a summary of the quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows for utilizing this compound to induce S-phase arrest in cancer cell lines.
Data Presentation
Table 1: Potency and Specificity of this compound
| Parameter | Value | Cell Line | Description |
| DC50 | 28 nM | MV4-11 | The concentration of this compound required to degrade 50% of AURORA-A.[1][3] |
| EC50 (AURORA-A) | 193 nM | Not Specified | The half-maximal effective concentration for binding to AURORA-A.[1][3] |
| EC50 (AURORA-B) | 1.4 µM | Not Specified | The half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A.[1][3] |
Table 2: Cellular Effects of this compound in MV4-11 Cells
| Parameter | Condition | Result |
| AURORA-A Degradation | 0.1 µM this compound, 6 hours | 73% reduction in AURORA-A levels compared to Alisertib treatment.[5] |
| Cell Viability | 1 µM this compound, 72 hours | 32% of control levels.[5] |
| Cell Cycle Arrest | 0.5 µM this compound, 12 hours | Delay or arrest in S-phase progression.[1][5] |
| Apoptosis | 0.5 µM this compound, up to 72 hours | Induction of apoptosis.[1][5] |
Mandatory Visualizations
Caption: Mechanism of this compound-induced AURORA-A degradation and S-phase arrest.
Caption: A typical experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To culture cancer cell lines and treat them with this compound for subsequent analysis.
Materials:
-
Cancer cell lines (e.g., MV4-11, IMR5)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Tissue culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in tissue culture plates at a suitable density for the intended experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in a fresh culture medium. A vehicle control (DMSO) should be prepared in parallel.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48, or 72 hours).
Western Blotting for AURORA-A Degradation
Objective: To determine the extent of this compound-mediated AURORA-A degradation.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AURORA-A, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-AURORA-A antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
Flow Cytometry for Cell Cycle Analysis (BrdU/PI Staining)
Objective: To analyze the cell cycle distribution and identify S-phase arrest following this compound treatment.
Materials:
-
BrdU (5-bromo-2'-deoxyuridine)
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol (B145695) (70%, ice-cold)
-
HCl
-
Anti-BrdU antibody (FITC-conjugated)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described in Protocol 1.
-
Two hours before harvesting, add BrdU to the culture medium to a final concentration of 10 µM to label cells in the S-phase.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and resuspend in 2N HCl to denature the DNA. Incubate for 30 minutes at room temperature.
-
Neutralize the acid by adding 0.1 M sodium borate (B1201080) buffer (pH 8.5).
-
Wash the cells with PBS containing 0.5% Tween-20 and 1% BSA.
-
Incubate the cells with FITC-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.
-
Wash the cells and resuspend in PBS containing PI and RNase A.
-
Analyze the samples using a flow cytometer. The PI signal determines the DNA content (G1, S, G2/M phases), and the FITC signal identifies cells that were actively synthesizing DNA.
Cell Viability Assay (AlamarBlue)
Objective: To assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
AlamarBlue reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
At the desired time points, add AlamarBlue reagent to each well (10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader according to the manufacturer's instructions.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour. The Annexin V positive/PI negative population represents early apoptotic cells, while the Annexin V positive/PI positive population represents late apoptotic or necrotic cells.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized based on the specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
JB170: A Potent Degrader of AURORA-A for Neuroblastoma and Leukemia Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JB170 is a highly specific and potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Aurora Kinase A (AURORA-A).[1][2] It is composed of the AURORA-A inhibitor Alisertib linked to the E3 ubiquitin ligase ligand Thalidomide.[1] This bifunctional molecule facilitates the formation of a ternary complex between AURORA-A and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AURORA-A.[3][4] Unlike traditional kinase inhibitors that only block the catalytic function of their targets, this compound eliminates the entire AURORA-A protein. This unique mechanism of action has revealed non-catalytic scaffolding functions of AURORA-A, particularly in S-phase progression, making this compound a valuable tool for cancer research.[3][4] These application notes provide a comprehensive overview of the use of this compound in neuroblastoma and leukemia research, including its effects on cancer cells, detailed experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
This compound operates through a PROTAC-mediated degradation mechanism.[5] It physically brings AURORA-A into proximity with the CRBN E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of AURORA-A, marking it for degradation by the 26S proteasome.[3] This degradation is highly specific to AURORA-A.[2][5] Studies have shown that treatment with this compound leads to a significant reduction in AURORA-A protein levels in both leukemia (MV4-11) and neuroblastoma (IMR5) cell lines.[1][5]
Interestingly, the degradation of AURORA-A by this compound induces a different cellular phenotype compared to the inhibition of its kinase activity by Alisertib. While Alisertib primarily causes a G2/M phase arrest, this compound treatment leads to an S-phase arrest.[4][5] This suggests that AURORA-A has a non-catalytic, scaffolding function that is critical for S-phase progression, which is disrupted upon its degradation.[3][4]
Mechanism of this compound-mediated AURORA-A degradation.
Application in Neuroblastoma and Leukemia Research
This compound has demonstrated significant anti-cancer effects in both neuroblastoma and leukemia cell lines.[5] Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further investigation and potential therapeutic development.[5]
Effects on Cell Viability and Apoptosis
Treatment with this compound leads to a substantial decrease in the viability of cancer cells. In the MV4-11 leukemia cell line, a 72-hour treatment with 1 µM this compound reduced the number of viable cells to 32% of the control.[5] Similarly, in the IMR5 neuroblastoma cell line, this compound treatment inhibited colony formation.[5]
The reduction in cell viability is primarily due to the induction of apoptosis.[5] In MV4-11 cells, treatment with 0.5 µM this compound for 72 hours resulted in 56% of the cells becoming annexin-positive, indicating apoptosis.[5] This pro-apoptotic effect is a direct consequence of AURORA-A degradation, as the expression of a this compound-insensitive AURORA-A mutant rescued the cells from apoptosis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in neuroblastoma and leukemia cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | MV4-11 (Leukemia) | 28 nM | [1] |
| EC50 (AURORA-A binding) | Not specified | 193 nM | [1] |
| EC50 (AURORA-B binding) | Not specified | 1.4 µM | [1] |
| Cell Viability (72h, 1 µM) | MV4-11 (Leukemia) | 32% of control | [5] |
| Apoptotic Cells (72h, 0.5 µM) | MV4-11 (Leukemia) | 56% Annexin V positive | [5] |
| AURORA-A Degradation | MV4-11 (Leukemia) | 69% degradation | [2] |
| Compound | Parameter | Value | Reference |
| This compound | Binding Affinity (Kd) to AURORA-A | 375 nM | [3] |
| This compound | Binding Affinity (Kd) to CRBN | 6.88 µM | [3] |
| This compound | Binding Affinity (Kd) for Ternary Complex | 183 nM | [3] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (AlamarBlue Assay)
This protocol describes how to assess the effect of this compound on the viability of leukemia (MV4-11) or neuroblastoma (IMR5) cells.
Workflow for Cell Viability Assay using AlamarBlue.
Materials:
-
MV4-11 or IMR5 cells
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
AlamarBlue reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach and resume growth for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence of medium-only wells.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MV4-11 or IMR5 cells
-
6-well plates
-
This compound stock solution
-
Vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 0.5 µM) or vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells like IMR5) or by gentle scraping/pipetting (for suspension cells like MV4-11). Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot for AURORA-A Degradation
This protocol outlines the procedure to detect the degradation of AURORA-A in response to this compound treatment.
Workflow for Western Blot analysis of AURORA-A.
Materials:
-
MV4-11 or IMR5 cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AURORA-A
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against AURORA-A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AURORA-A signal to the loading control to determine the extent of degradation.
Conclusion
This compound is a powerful research tool for investigating the roles of AURORA-A in neuroblastoma and leukemia. Its ability to induce targeted degradation of AURORA-A provides a unique advantage over traditional kinase inhibitors, allowing for the study of both catalytic and non-catalytic functions of the protein. The protocols provided here offer a starting point for researchers to explore the potential of this compound in their own experimental systems. As a highly specific and potent degrader, this compound holds promise for advancing our understanding of cancer biology and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for Detecting AURORA-A Degradation by JB170 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora Kinase A (AURORA-A) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1] Its overexpression is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] JB170 is a potent and specific Proteolysis Targeting Chimera (PROTAC) that induces the degradation of AURORA-A.[3][4] Unlike traditional kinase inhibitors that only block the catalytic activity, this compound facilitates the complete removal of the AURORA-A protein, enabling the investigation of its non-catalytic functions.[5][6] This document provides a detailed protocol for the detection and quantification of this compound-mediated AURORA-A degradation using Western blot analysis.
Principle of the Assay
The Western blot protocol described here allows for the sensitive detection and quantification of AURORA-A protein levels in cell lysates. Cultured cells are treated with this compound to induce the degradation of AURORA-A. Subsequently, total protein is extracted, separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane. The membrane is then probed with a primary antibody specific to AURORA-A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The resulting chemiluminescent signal, which is proportional to the amount of AURORA-A protein, is captured and analyzed to determine the extent of degradation.
Quantitative Data Summary
The efficacy of this compound in inducing AURORA-A degradation can be assessed through dose-response and time-course experiments. The following tables summarize key quantitative data obtained from such studies.
Table 1: Dose-Response of this compound on AURORA-A Degradation in MV4-11 Cells
| This compound Concentration | AURORA-A Protein Level (% of Control) |
| 0 nM (Control) | 100% |
| 10 nM | Modest reduction |
| 100 nM | Substantial degradation |
| 300 nM | Maximal depletion |
| 1 µM | Substantial degradation |
| ≥10 µM | Ineffective (Hook effect) |
Data compiled from studies in MV4-11 cells treated for 6 hours. The "Hook effect" at higher concentrations is a known phenomenon for PROTACs where the formation of the ternary complex is inhibited.[2]
Table 2: Time-Course of AURORA-A Degradation with this compound (0.1 µM) in IMR5 Cells
| Treatment Time | AURORA-A Protein Level (% of Control) |
| 0 hours (Control) | 100% |
| 3 hours | Rapid depletion observed |
| 6 hours | Continued degradation |
| 9 hours | Sustained low levels of AURORA-A |
IMR5 cells show rapid depletion of AURORA-A upon treatment with this compound.[7]
Table 3: Key Pharmacodynamic Parameters of this compound
| Parameter | Value | Cell Line | Reference |
| DC50 | 28 nM | MV4-11 | [2][6] |
| EC50 (AURORA-A binding) | 193 nM | N/A | [6] |
| EC50 (AURORA-B binding) | 1.4 µM | N/A | [6] |
DC50 represents the half-maximal degradation concentration. EC50 represents the half-maximal effective concentration for binding.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MV4-11 (human leukemia), IMR5 (human neuroblastoma), or other cancer cell lines expressing AURORA-A.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. A suitable commercial cell lysis buffer can also be used.[8]
-
Primary Antibody: Rabbit anti-Aurora A polyclonal antibody (e.g., Novus Biologicals, NBP1-51843) or a similar validated antibody. Recommended dilution: 1-2 µg/mL.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Antibody against a stably expressed protein (e.g., β-actin, GAPDH, or Vinculin).
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is recommended.[9]
-
Wash Buffer: TBST.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
Experimental Workflow
References
- 1. abeomics.com [abeomics.com]
- 2. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novusbio.com [novusbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Lysis Buffer (1X), 100 ml [cellbiologics.com]
- 9. ptglab.com [ptglab.com]
Application Note: Co-immunoprecipitation Assays to Study JB170-Mediated Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
JB170 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Aurora Kinase A (AURORA-A).[1] As a heterobifunctional molecule, this compound links the AURORA-A inhibitor Alisertib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual binding induces the formation of a ternary complex comprising AURORA-A, this compound, and CRBN, leading to the polyubiquitination and subsequent proteasomal degradation of AURORA-A.[2] This not only inhibits the kinase activity of AURORA-A but also eliminates its non-catalytic scaffolding functions, offering a distinct therapeutic mechanism compared to traditional kinase inhibitors.[2][3]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[4][5][6] By using an antibody to capture a specific "bait" protein, researchers can also pull down its interacting "prey" proteins. This application note provides a detailed protocol for utilizing Co-IP to investigate and validate the protein interactions mediated by this compound, specifically the formation of the AURORA-A-JB170-CRBN ternary complex.
Signaling Pathway and Mechanism of Action
The mechanism of this compound-induced protein degradation involves hijacking the cell's natural protein disposal system. The diagram below illustrates the key steps in this process, from the formation of the ternary complex to the degradation of the target protein, AURORA-A.
Caption: this compound-mediated degradation of AURORA-A.
Experimental Workflow for Co-immunoprecipitation
The following diagram outlines the general workflow for a Co-IP experiment designed to detect the interaction between a bait protein (e.g., AURORA-A) and its binding partners (e.g., CRBN) in the presence of this compound.
Caption: General workflow for a Co-IP experiment.
Detailed Protocol: Co-immunoprecipitation of AURORA-A and Interacting Partners
This protocol is optimized for studying this compound-mediated protein interactions in cultured mammalian cells.
A. Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 | Room Temp |
| IP Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[5] Just before use, add protease and phosphatase inhibitor cocktails. | 4°C |
| Wash Buffer | IP Lysis Buffer (or a more stringent version with higher salt/detergent if needed) | 4°C |
| Elution Buffer (for Western Blot) | 2X Laemmli Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol | Room Temp |
| Antibodies | Primary antibody against bait (e.g., anti-AURORA-A), primary antibody against expected prey (e.g., anti-CRBN), isotype control IgG | 4°C/-20°C |
| Beads | Protein A/G magnetic beads or agarose (B213101) beads | 4°C |
| This compound Stock Solution | 10 mM in DMSO | -20°C |
B. Experimental Procedure
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer per 1x10⁷ cells.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4][5]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Lysate Pre-clearing (Optional but Recommended):
-
To a sufficient volume of lysate (e.g., 500 µg - 1 mg of total protein), add 1 µg of isotype control IgG and 20 µL of a 50% slurry of Protein A/G beads.[8]
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack.
-
Transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation (IP):
-
Add 2-5 µg of the primary antibody against the bait protein (e.g., anti-AURORA-A) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.[4]
-
-
Immune Complex Capture:
-
Add 30 µL of a 50% slurry of Protein A/G beads to each IP reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2X Laemmli Sample Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Pellet the beads, and the supernatant now contains the immunoprecipitated proteins.
-
C. Analysis by Western Blot
-
Load the eluates, along with a sample of the input lysate (20-30 µg), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the bait protein (AURORA-A) and the expected prey protein (CRBN).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Interpretation
Quantitative data from Western blot analysis can be obtained by densitometry. The results should demonstrate an increased association of CRBN with AURORA-A in the presence of this compound.
Table 1: Densitometry Analysis of Co-IP Western Blot Results
| Sample | Bait IP | Prey Detected | Treatment | Fold Change (Prey/Bait) vs. DMSO |
| Input | N/A | AURORA-A | DMSO | 1.0 |
| Input | N/A | AURORA-A | This compound (1 µM) | 0.4* |
| Input | N/A | CRBN | DMSO | 1.0 |
| Input | N/A | CRBN | This compound (1 µM) | 1.0 |
| IP: IgG | IgG | CRBN | This compound (1 µM) | 0.05 |
| IP: anti-AURORA-A | AURORA-A | CRBN | DMSO | 1.0 |
| IP: anti-AURORA-A | AURORA-A | CRBN | This compound (1 µM) | 8.5 |
*Input levels of AURORA-A are expected to decrease upon treatment with the degrader this compound.
Interpretation: The data in Table 1 shows a significant increase in the amount of CRBN that co-immunoprecipitates with AURORA-A in cells treated with this compound compared to the DMSO control. This indicates that this compound successfully induces the formation of the AURORA-A-CRBN complex. The low signal in the IgG control confirms the specificity of the immunoprecipitation. The reduced level of AURORA-A in the input lane for the this compound-treated sample confirms the degradation activity of the PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. moodle2.units.it [moodle2.units.it]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Application Notes and Protocols: In Vivo Studies Using JB170 for Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB170 is a potent and highly specific proteolysis-targeting chimera (PROTAC) that mediates the degradation of Aurora Kinase A (AURORA-A).[1][2] It functions by linking the AURORA-A inhibitor Alisertib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of AURORA-A.[1][2] This targeted degradation of AURORA-A has shown promise in in vitro cancer models by inducing S-phase arrest and apoptosis in cancer cells.[2] While specific in vivo studies on tumor growth inhibition using this compound are not yet widely published, this document provides a summary of the available in vitro data, detailed protocols for relevant experiments, and a generalized protocol for conducting in vivo tumor growth inhibition studies that can be adapted for this compound.
Mechanism of Action: this compound-Mediated AURORA-A Degradation
This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate AURORA-A. One end of this compound binds to AURORA-A, while the other end binds to the E3 ubiquitin ligase, Cereblon. This proximity induces the formation of a ternary complex between AURORA-A, this compound, and Cereblon.[2] This complex formation facilitates the transfer of ubiquitin molecules to AURORA-A, marking it for degradation by the proteasome. The degradation of AURORA-A disrupts its critical functions in cell cycle progression, particularly during the S and G2/M phases, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Quantitative In Vitro Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| MV4-11 | Leukemia | Degradation | DC50 | 28 nM | [1] |
| MV4-11 | Leukemia | Binding Affinity | EC50 (AURORA-A) | 193 nM | [1] |
| MV4-11 | Leukemia | Binding Affinity | EC50 (AURORA-B) | 1.4 µM | [1] |
| MV4-11 | Leukemia | Cell Viability | % of Control (72h) | 32% | [2] |
| IMR5 | Neuroblastoma | Colony Formation | - | Inhibition Observed | [2] |
| Multiple | Various | Degradation | - | Rapid AURORA-A depletion | [2] |
Experimental Protocols: In Vitro Assays
AURORA-A Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of AURORA-A by this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AURORA-A, anti-GAPDH or β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-treated control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of AURORA-A degradation relative to the loading control.
Cell Viability Assay (e.g., alamarBlue or MTT)
Objective: To assess the effect of this compound-mediated AURORA-A depletion on cancer cell survival.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., alamarBlue, MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
General Protocol: In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a xenograft mouse model. Specific parameters such as the mouse strain, cell line, and dosing regimen should be optimized for the specific cancer type being studied.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Cancer cells for implantation
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tissue harvesting
Protocol:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Treatment Administration: Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tissue Harvesting: At the endpoint, collect tumors and other relevant organs for further analysis.
-
Ex Vivo Analysis: Analyze the harvested tumors to confirm the mechanism of action of this compound in vivo. This can include:
-
Western Blot: To confirm the degradation of AURORA-A in tumor tissue.
-
Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conclusion and Future Directions
The available in vitro data strongly support the potential of this compound as a targeted anti-cancer agent through the degradation of AURORA-A. The protocols outlined in this document provide a foundation for researchers to further investigate the efficacy of this compound. Future in vivo studies are crucial to validate these in vitro findings and to assess the therapeutic potential of this compound in preclinical cancer models. Such studies will be instrumental in determining the pharmacokinetic and pharmacodynamic properties of this compound and its overall anti-tumor efficacy and safety profile, paving the way for potential clinical development.
References
Flow Cytometry Analysis of Cell Cycle Changes After JB170 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB170 is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of Aurora Kinase A (AURORA-A).[1] AURORA-A is a serine/threonine kinase that plays a critical role in the regulation of mitosis and is frequently overexpressed in various cancers.[2] Unlike traditional kinase inhibitors that only block the catalytic activity of AURORA-A, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire AURORA-A protein.[3] This leads to a distinct cellular phenotype characterized by S-phase arrest, highlighting a non-catalytic role for AURORA-A in DNA replication.[4][5] This is in contrast to AURORA-A kinase inhibitors, such as Alisertib, which typically induce a G2/M arrest.[5]
This document provides detailed protocols for the analysis of cell cycle changes in cancer cells following treatment with this compound, utilizing propidium (B1200493) iodide (PI) staining and flow cytometry. It also presents quantitative data on the effects of this compound on the cell cycle distribution of various cancer cell lines.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that links a ligand for AURORA-A to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity induces the formation of a ternary complex between AURORA-A, this compound, and CRBN, leading to the polyubiquitination of AURORA-A and its subsequent degradation by the proteasome.[3] The degradation of AURORA-A disrupts its non-catalytic functions essential for S-phase progression, resulting in cell cycle arrest at this stage.[4][5]
Quantitative Data on Cell Cycle Changes
The following tables summarize the effects of this compound on the cell cycle distribution of the human acute myeloid leukemia cell line MV4-11 and the human neuroblastoma cell line IMR5. Data is presented as the percentage of cells in each phase of the cell cycle after treatment with this compound or the AURORA-A kinase inhibitor Alisertib.
Table 1: Cell Cycle Distribution of MV4-11 Cells After Treatment
| Treatment (12 hours) | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 45.3 | 41.5 | 13.2 |
| This compound (0.5 µM) | 25.1 | 68.7 | 6.2 |
| Alisertib (1 µM) | 7.9 | 10.3 | 81.8 |
Data adapted from Adhikari et al., Nature Chemical Biology, 2020.
Table 2: Cell Cycle Distribution of IMR5 Cells After Treatment
| Treatment (18 hours) | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 52.1 | 35.4 | 12.5 |
| This compound (1 µM) | 30.9 | 62.3 | 6.8 |
| Alisertib (1 µM) | 15.2 | 18.1 | 66.7 |
Data adapted from Adhikari et al., Nature Chemical Biology, 2020.
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle distribution in cultured cancer cells treated with this compound using propidium iodide staining and flow cytometry.
Materials
-
This compound
-
Cancer cell line of interest (e.g., MV4-11, IMR5)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Experimental Workflow
Protocol
-
Cell Culture and Treatment:
-
Culture cancer cells in their recommended complete medium to ~70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting:
-
For suspension cells (e.g., MV4-11): Collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells (e.g., IMR5): Aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for data acquisition to ensure accurate DNA content measurement.
-
Collect data for at least 10,000-20,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red or a similar channel).
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The analysis of cell cycle distribution by flow cytometry is a crucial method for characterizing the cellular effects of this compound. The provided protocols and data demonstrate that this compound induces a robust S-phase arrest in cancer cells, a distinct mechanism of action compared to traditional AURORA-A kinase inhibitors. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of AURORA-A degradation in oncology.
References
- 1. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AURORA-A Degradation with JB170
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where the expected degradation of AURORA-A is not observed after treatment with the PROTAC degrader JB170.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I treated my cells with this compound, but I don't see any degradation of AURORA-A. What are the possible reasons?
Several factors could contribute to the lack of AURORA-A degradation. Here's a systematic guide to troubleshooting the issue:
1. Reagent Quality and Handling:
-
This compound Integrity: Ensure your this compound stock solution is correctly prepared and has been stored properly to prevent degradation. It is recommended to aliquot the stock solution and store it at -80°C for up to six months to avoid repeated freeze-thaw cycles[1].
-
Cell Line Viability: Confirm that the cells were healthy and viable before and during the experiment. High levels of cell stress or death can impact cellular processes, including protein degradation. A cell viability assay, such as MTT or trypan blue exclusion, can be performed in parallel[2].
2. Experimental Conditions:
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound can be cell-line dependent. While this compound has a DC50 of 28 nM in MV4-11 cells, other cell lines might require different concentrations or longer incubation periods[3][4]. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of the ternary complex is impaired, leading to reduced degradation. If you are using a high concentration of this compound, consider testing a range of lower concentrations[4].
3. Cellular Machinery:
-
Cereblon (CRBN) Expression: this compound relies on the E3 ubiquitin ligase Cereblon (CRBN) to mediate AURORA-A degradation[5]. Verify that your cell line expresses sufficient levels of CRBN. You can check this by Western Blot or by consulting publicly available databases.
-
Proteasome Activity: The degradation of ubiquitinated AURORA-A is carried out by the proteasome. To confirm that the ubiquitin-proteasome system is functional in your cells, you can use a positive control for proteasomal degradation. Additionally, co-treatment with a proteasome inhibitor like MG132 should rescue this compound-induced AURORA-A degradation, confirming the pathway's dependence on the proteasome[6][7][8].
4. Detection Method:
-
Western Blotting Issues: Problems with your Western Blotting technique can lead to the appearance of no degradation. This could include inefficient protein transfer, inactive antibodies, or issues with lysate preparation. Ensure you are using a validated antibody for AURORA-A and consider running a positive control for your Western Blot.
Q2: How can I be sure that my this compound is active and my experimental setup is correct?
To validate your experimental system, we recommend the following control experiments:
-
Positive Control Cell Line: If possible, use a cell line known to be sensitive to this compound, such as MV4-11, in parallel with your experimental cell line. This will help confirm that your this compound stock and experimental protocol are effective.
-
Proteasome Inhibitor Control: Co-treat your cells with this compound and a proteasome inhibitor like MG132. If this compound is functional, you should observe an accumulation of ubiquitinated AURORA-A and a rescue of the degradation, indicating that the upstream steps of the degradation pathway are occurring.
-
Competitive Inhibition: Co-treatment with an excess of Alisertib (the AURORA-A binding component of this compound) or Thalidomide (the CRBN binding component) should compete with this compound and rescue AURORA-A from degradation, confirming the PROTAC mechanism of action[3].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. Note that optimal concentrations and times may vary depending on the cell line and experimental conditions.
| Compound | Parameter | Value | Cell Line | Notes | Reference |
| This compound | DC50 | 28 nM | MV4-11 | Half-maximal degradation concentration. | [3][4][9] |
| This compound | EC50 (AURORA-A) | 193 nM | In vitro | Half-maximal effective concentration for binding to AURORA-A. | [1][3] |
| This compound | EC50 (AURORA-B) | 1.4 µM | In vitro | Demonstrates selectivity for AURORA-A over AURORA-B. | [1][3] |
| This compound | Effective Concentration | 0.01-10 µM | MV4-11 | Concentration range for observing AURORA-A level reduction at 6 hours. | [1] |
| This compound | Incubation Time | 0-9 hours | IMR5 cells | Timeframe for observing rapid AURORA-A depletion at 0.1 µM. | [1] |
| MG132 | IC50 (NF-κB activation) | 3 µM | - | Concentration for inhibiting NF-κB activation. | [7] |
| MG132 | Effective Concentration | 0.5 µM | NCI-H2452, NCI-H2052 | Concentration to induce significant apoptosis. | [10] |
Signaling Pathways and Experimental Workflows
To aid in understanding the mechanism of this compound and to provide a logical framework for troubleshooting, the following diagrams are provided.
Caption: this compound-mediated AURORA-A Degradation Pathway.
Caption: A logical workflow for troubleshooting experiments.
Key Experimental Protocols
Protocol 1: Western Blotting for AURORA-A Degradation
This protocol outlines the steps to assess the levels of AURORA-A protein in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound stock solution
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[11][12]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AURORA-A
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified amount of time. Include vehicle-treated (e.g., DMSO) and positive/negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice to minimize protein degradation[11][13].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[14].
-
Antibody Incubation: Incubate the membrane with the primary antibody against AURORA-A overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AURORA-A signal to the loading control to determine the extent of degradation.
Protocol 2: Immunoprecipitation to Confirm AURORA-A Ubiquitination
This protocol can be used to confirm that this compound treatment leads to the ubiquitination of AURORA-A, a key step before its degradation.
Materials:
-
Cell treatment reagents as in Protocol 1, including a proteasome inhibitor (MG132)
-
IP Lysis Buffer (a non-denaturing buffer to preserve protein interactions)[15][16]
-
Primary antibody against AURORA-A for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western Blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and MG132. The inclusion of MG132 is crucial to allow for the accumulation of ubiquitinated AURORA-A. Lyse the cells using a non-denaturing IP lysis buffer.
-
Pre-clearing Lysates (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C and then centrifuge to remove the beads.
-
Immunoprecipitation: Add the anti-AURORA-A antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation to form antibody-antigen complexes[17].
-
Capture of Immune Complexes: Add protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by adding elution buffer or Laemmli buffer and heating.
-
Western Blot Analysis: Analyze the eluted samples by Western Blotting as described in Protocol 1, using a primary antibody against ubiquitin to detect polyubiquitinated AURORA-A. A smear of high molecular weight bands should be visible in the this compound and MG132 co-treated sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. MG132 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
JB170 Technical Support Center: Optimizing Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of JB170 for maximal protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC).[1] Its primary cellular target is Aurora Kinase A (AURORA-A), a key regulator of cell cycle progression.[1] this compound works by inducing the selective degradation of the AURORA-A protein.[1] It achieves this by linking a ligand that binds to AURORA-A (a derivative of the inhibitor Alisertib) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity triggers the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to tag AURORA-A with ubiquitin and subsequently degrade it.[2] This degradation-based mechanism allows this compound to eliminate both the catalytic and non-catalytic functions of AURORA-A.[1][3]
Q2: What are the key parameters to determine the optimal dosage of this compound?
A2: The two primary parameters for determining the efficacy of a PROTAC like this compound are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.[4]
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.[4]
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[5][6] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.[4][5]
Q4: How long should I incubate my cells with this compound?
A4: The optimal treatment time can vary depending on the cell line and the intrinsic properties of the degrader.[7] It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum degradation is observed.[7] this compound has been shown to cause a rapid decrease in cellular AURORA-A levels, with effects seen as early as 3 hours in MV4-11 cells.[8]
Q5: In which cell lines has this compound been shown to be effective?
A5: this compound has demonstrated potent degradation of AURORA-A in several cancer cell lines, including the leukemia cell line MV4-11, the neuroblastoma cell line IMR5, the human osteosarcoma cell line U2OS, and the hepatocellular carcinoma cell line HLE.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak degradation of AURORA-A | 1. Suboptimal this compound concentration. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50.[7] |
| 2. Inappropriate treatment time. | 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[7] | |
| 3. Low cell permeability of this compound. | 3. While this compound has shown good activity, PROTACs can have permeability issues.[5][10] Consider optimizing experimental conditions or consulting literature for formulation strategies if this is suspected. | |
| 4. Low expression of Cereblon (CRBN) in the cell line. | 4. Verify the expression level of CRBN in your cell line via Western blot or qPCR.[7] | |
| 5. Proteasome is not active. | 5. Co-treat with a proteasome inhibitor (e.g., MG132). This should rescue AURORA-A from degradation and confirm the involvement of the proteasome.[7] | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | 1. Excessive this compound concentration leading to binary complex formation. | 1. Perform a detailed dose-response curve to identify the optimal concentration that gives maximal degradation (Dmax) before the hook effect begins.[5][6] |
| 2. High concentrations of this compound may lead to off-target effects. | 2. Use the lowest effective concentration that achieves the desired level of degradation. | |
| High Cell Toxicity | 1. This compound concentration is too high. | 1. Lower the concentration of this compound. Determine the IC50 for cell viability and work at concentrations well below this value.[4] |
| 2. Off-target effects of this compound. | 2. Use a lower, more specific concentration. Compare the effects with a negative control (e.g., a molecule where the CRBN or AURORA-A binder is inactivated).[4] |
Quantitative Data Summary
Table 1: this compound In Vitro Potency and Selectivity [1][8][11]
| Parameter | Value | Cell Line/Condition | Description |
| DC50 | 28 nM | MV4-11 | The half-maximal degradation concentration of AURORA-A. |
| EC50 (AURORA-A) | 193 nM | Not specified | The half-maximal effective concentration for binding to AURORA-A. |
| EC50 (AURORA-B) | 1.4 µM | Not specified | The half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A. |
| Affinity to AURORA-A (ITC) | 375 nM +/- 22 nM | In vitro | Isothermal Titration Calorimetry measurement of binding affinity. |
| Affinity to Cereblon (ITC) | 6.88 µM +/- 0.5 µM | In vitro | Isothermal Titration Calorimetry measurement of binding affinity. |
| Affinity to Ternary Complex (ITC) | 183 nM +/- 10 nM | In vitro | Isothermal Titration Calorimetry measurement of binding affinity to the AURORA-A-JB170-Cereblon complex. |
Table 2: Effect of this compound on AURORA-A Protein Half-life in IMR5 cells [8]
| Treatment | AURORA-A Half-life (hours) |
| Control | 3.8 |
| This compound | 1.3 |
Experimental Protocols
Protocol 1: Dose-Response Experiment for AURORA-A Degradation
This protocol is to determine the DC50 and Dmax of this compound in a specific cell line.
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 6 or 24 hours).[7][11]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against AURORA-A overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AURORA-A band intensity to the loading control.
-
Plot the normalized AURORA-A levels against the log of the this compound concentration to determine the DC50 and Dmax.[7]
-
Protocol 2: Time-Course Experiment for AURORA-A Degradation
This protocol is to determine the optimal treatment duration for maximal AURORA-A degradation.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Treatment: Treat cells with this compound at a concentration known to induce significant degradation (e.g., at or near the Dmax concentration determined in Protocol 1).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample Processing and Analysis: Follow steps 3-6 from Protocol 1 for each time point.
-
Data Analysis: Plot the normalized AURORA-A protein levels against time to visualize the degradation kinetics and determine the time to reach Dmax.[7]
Protocol 3: Proteasome Inhibition Assay (Washout Experiment)
This protocol confirms that the degradation of AURORA-A is dependent on the proteasome.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
This compound Co-treatment: Add this compound at a concentration that gives Dmax and continue to incubate for the optimal duration determined in Protocol 2.
-
Control Groups: Include cells treated with this compound alone, MG132 alone, and vehicle (DMSO) alone.
-
Sample Processing and Analysis: Follow steps 3-6 from Protocol 1.
-
Data Analysis: Compare the levels of AURORA-A in the co-treated cells to the cells treated with this compound alone. A rescue of AURORA-A levels in the co-treated sample indicates proteasome-dependent degradation.[7]
Visualizations
Caption: this compound facilitates the formation of a ternary complex, leading to AURORA-A degradation.
Caption: A workflow for optimizing this compound dosage and treatment time.
Caption: A logical guide for troubleshooting poor this compound-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. medchemexpress.com [medchemexpress.com]
How to solve JB170 solubility issues for in vitro assays
Welcome to the technical support center for JB170. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays by addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). Its primary cellular target is Aurora Kinase A (AURORA-A). This compound works by inducing the selective degradation of the AURORA-A protein. It does this by linking a ligand for AURORA-A (Alisertib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This proximity results in the ubiquitination of AURORA-A, marking it for degradation by the cell's proteasome.[1][2][3] This degradation-based mechanism allows this compound to eliminate both the catalytic and non-catalytic functions of AURORA-A.[2][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[5] A stock solution of 10 mM in DMSO can be prepared.[5] For certain biophysical assays like Isothermal Titration Calorimetry (ITC), a stock solution in 100% DMSO is prepared and then diluted into the assay buffer.[1]
Q3: What are the key potency and selectivity parameters for this compound?
A3: this compound is a potent and selective degrader of AURORA-A. The key quantitative parameters are summarized in the table below.
Data Presentation
Table 1: Quantitative Performance of this compound in Cellular and Biochemical Assays
| Parameter | Value | Cell Line / Condition | Notes |
| DC₅₀ | 28 nM | MV4-11 | The half-maximal degradation concentration, representing the concentration of this compound required to degrade 50% of AURORA-A.[2][4][5][6][7] |
| EC₅₀ (AURORA-A) | 193 nM | Not specified / In vitro | The half-maximal effective concentration for binding to AURORA-A.[2][4][5][7][8] |
| EC₅₀ (AURORA-B) | 1.4 µM | Not specified / In vitro | The half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A.[2][4][5][7][8] |
| Dₘₐₓ | 300 nM | MV4-11 | The concentration at which maximal depletion of AURORA-A is observed.[5][6] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Treatment | Time (hours) | % Viable Cells (vs. Control) | Assay |
| MV4-11 | 1 µM this compound | 72 | 32% | alamarBlue assay[6][7] |
| IMR5 | 1 µM this compound | 96 (4 days) | Significant reduction | Colony Formation Assay[6][7] |
Troubleshooting Guides
Issue: My this compound solution precipitates when I add it to my cell culture medium.
This is a common issue for hydrophobic compounds like PROTACs when a concentrated DMSO stock is diluted into an aqueous-based cell culture medium. This is often referred to as the compound "crashing out" of solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in the initial dissolution, high final concentrations can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute intermediate stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder (Molecular Weight: 963.37 g/mol ). For example, to 1 mg of this compound, add 103.8 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved.
-
If complete dissolution is not achieved, brief sonication in an ultrasonic bath for 5-15 minutes can be applied.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[8]
-
Protocol 2: Diluting this compound for In Vitro Assays
-
Objective : To prepare a final working concentration of this compound in cell culture medium with a final DMSO concentration of <0.1%.
-
Procedure :
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Stepwise Dilution :
-
Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM solution.
-
From this intermediate dilution, prepare your final working concentrations. For example, to achieve a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium.
-
-
Add the this compound solution to the medium dropwise while gently swirling to ensure rapid and even dispersion.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated AURORA-A degradation.
Caption: Experimental workflow for preparing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
JB170 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for JB170, a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Aurora Kinase A (AURORA-A). This resource is designed for researchers, scientists, and drug development professionals to help anticipate, identify, and control for potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the targeted degradation of AURORA-A.[1] It is composed of three key components:
-
An AURORA-A binder: A ligand derived from the selective AURORA-A inhibitor, Alisertib.[2]
-
An E3 ligase recruiter: A thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2]
-
A flexible linker: A chemical linker connecting the Alisertib and thalidomide moieties.[3]
This compound works by forming a ternary complex between AURORA-A and CRBN, which leads to the polyubiquitination of AURORA-A, marking it for degradation by the 26S proteasome.[3] This degradation-based mechanism eliminates both the catalytic and non-catalytic functions of AURORA-A.[4]
Q2: What are the potential sources of off-target effects for this compound?
Potential off-target effects of this compound can arise from several sources:
-
Off-target binding of the Alisertib moiety: While Alisertib is selective for AURORA-A, it may bind to other kinases with lower affinity, particularly at higher concentrations.[2]
-
Off-target effects of the thalidomide moiety: Thalidomide and its analogs are known to have a range of biological activities and can affect proteins other than Cereblon.[2]
-
Formation of unproductive ternary complexes: this compound could potentially mediate the formation of a ternary complex between an off-target protein and Cereblon, leading to the degradation of unintended proteins.[2]
-
The "Hook Effect": At very high concentrations, this compound can form binary complexes with either AURORA-A or Cereblon, which are not productive for degradation and can lead to complex cellular responses.[2]
Q3: I'm observing a cellular phenotype that is not consistent with AURORA-A depletion. How can I determine if this is an off-target effect?
If you observe a phenotype that is not expected from AURORA-A depletion, such as a different cell cycle arrest point than the known S-phase arrest, it is crucial to perform control experiments to investigate potential off-target effects.[1][5] The troubleshooting guides below provide detailed protocols for these experiments.
Troubleshooting Guides
Guide 1: Validating On-Target Degradation and Distinguishing from Kinase Inhibition
A key indicator of on-target this compound activity is the induction of S-phase arrest, which is distinct from the G2/M arrest typically caused by AURORA-A kinase inhibitors like Alisertib.[1] This difference highlights the role of this compound in eliminating non-catalytic functions of AURORA-A.
Experimental Workflow: Comparative Cell Cycle Analysis
Caption: Workflow for comparing cell cycle effects of this compound and Alisertib.
Guide 2: Differentiating On-Target vs. Off-Target Effects with Control Compounds
To confirm that the observed phenotype is due to the specific degradation of AURORA-A via the PROTAC mechanism, it is essential to use appropriate control compounds.
Key Control Compounds:
-
Inactive Control (e.g., JB211): A methylated analog of this compound that cannot bind to Cereblon. This control helps to determine if the observed effects are Cereblon-dependent.[5]
-
Parent Molecules: Treating cells with Alisertib and thalidomide separately can help identify if the phenotype is caused by the individual components of this compound.[5]
Experimental Workflow: Using Control Compounds
Caption: Troubleshooting workflow using control compounds.
Guide 3: Identifying Off-Target Proteins
If off-target effects are suspected, unbiased proteomics approaches can identify other proteins that are degraded or engaged by this compound.
Recommended Methodologies:
-
Global Quantitative Proteomics (e.g., SILAC or TMT Mass Spectrometry): This method identifies and quantifies changes in protein abundance across the entire proteome following this compound treatment.[5][6]
-
Kinobeads-Based Kinase Selectivity Profiling: This affinity chromatography-mass spectrometry approach can identify kinases that bind to this compound.[5]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in intact cells and can be adapted with mass spectrometry (MS-CETSA) to identify off-target binding.[2]
Experimental Protocol: Global Quantitative Proteomics (SILAC)
-
Cell Culture and Labeling: Culture cells (e.g., MV4-11) in "light" (normal), "medium" (containing ¹³C₆-lysine and ¹³C₆-arginine), and "heavy" (containing ¹³C₆¹⁵N₄-arginine and ¹³C₆¹⁵N₂-lysine) SILAC media.
-
Treatment: Treat "light" labeled cells with vehicle (DMSO), "medium" labeled cells with this compound (e.g., 100 nM), and "heavy" labeled cells with Alisertib (e.g., 100 nM) for a defined period (e.g., 6 hours).[6]
-
Cell Lysis and Protein Digestion: Combine equal numbers of cells from each condition, lyse the cells, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of proteins between the different treatment groups. A significant decrease in the abundance of a protein in the this compound-treated sample compared to the controls would indicate potential off-target degradation.
Data Presentation
Table 1: Quantitative Data Summary for this compound
| Parameter | Value | Cell Line | Description |
| DC₅₀ | 28 nM | MV4-11 | The half-maximal degradation concentration of AURORA-A.[4] |
| EC₅₀ (AURORA-A) | 193 nM | Not specified | The half-maximal effective concentration for binding to AURORA-A.[4] |
| EC₅₀ (AURORA-B) | 1.4 µM | Not specified | The half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A.[4] |
Table 2: Selectivity Profile of Alisertib and this compound from Kinobeads Profiling
| Protein | Alisertib Kdapp (nM) | This compound Kdapp (nM) |
| AURORA-A | 7 | 99 |
| AURORA-B | 90 | 5100 |
| ACAD10 | 19 | 253 |
| ABL2 | 214 | >10000 |
| AK2 | 215 | >10000 |
Data from Kinobead selectivity profiling in MV4-11 cell lysates.[5]
Signaling Pathway Diagram
Caption: this compound-mediated degradation of AURORA-A and downstream effects.
References
Technical Support Center: Interpreting Unexpected Phenotypes in JB170-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected cellular phenotypes when using JB170.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a potent and highly specific PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Aurora Kinase A (AURORA-A).[1][2][3] It is a bifunctional molecule that links Alisertib, a selective AURORA-A inhibitor, to Thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4] This proximity causes the cell's own ubiquitin-proteasome system to tag AURORA-A for destruction.[2][4] Unlike traditional kinase inhibitors that only block catalytic function, this compound eliminates the entire AURORA-A protein, including its non-catalytic scaffolding functions.[2][5]
Q2: I'm familiar with AURORA-A inhibitors causing G2/M arrest. Why am I observing S-phase arrest with this compound?
A2: This is a critical and documented distinction between inhibiting and degrading AURORA-A. While inhibition of AURORA-A's kinase activity with molecules like Alisertib typically leads to a G2/M cell cycle block, the complete degradation of the AURORA-A protein by this compound results in a different phenotype: S-phase arrest .[1][5][6][7] This suggests that AURORA-A has a non-catalytic function during DNA replication that is only revealed upon its degradation.[6][8] This S-phase arrest is considered the expected on-target effect of AURORA-A depletion.[1][6]
Q3: At what concentration should I see optimal AURORA-A degradation?
A3: this compound is highly potent. The half-maximal degradation concentration (DC50) in MV4-11 cells is approximately 28 nM.[1][2][9] Maximal degradation (Dmax) is typically observed around 300 nM.[9] It is important to note that like many PROTACs, this compound can exhibit a "hook effect" at very high concentrations, where efficacy decreases because the bifunctional molecule independently binds its two targets (AURORA-A and Cereblon) rather than bringing them together.[6]
Q4: How specific is this compound? Could my unexpected phenotype be an off-target effect?
A4: this compound is reported to be highly specific for AURORA-A. Proteomic analysis in MV4-11 cells showed that of over 4,200 proteins detected, only AURORA-A was significantly depleted.[6][10] It also shows strong preferential binding for AURORA-A (EC50 = 193 nM) over AURORA-B (EC50 = 1.4 µM).[1][2] However, unexpected effects could theoretically arise from:
-
High Concentrations: The Alisertib component may interact with other kinases at concentrations significantly above the optimal degradation range.[3]
-
Cereblon Neosubstrates: The Thalidomide moiety could potentially recruit other proteins ("neosubstrates") to Cereblon for degradation, although this has not been reported for this compound.[3]
Troubleshooting Guides
Issue 1: this compound treatment does not induce S-phase arrest or apoptosis.
| Potential Cause | Recommended Action & Validation |
| Suboptimal Drug Concentration | Perform a dose-response experiment ranging from 1 nM to 5 µM. Analyze AURORA-A protein levels by Western Blot to confirm degradation and cell cycle distribution by flow cytometry. Remember the potential for the "hook effect" at higher concentrations. |
| Cell Line Insensitivity | The cellular levels of AURORA-A and the E3 ligase Cereblon can vary between cell lines, affecting degradation efficiency.[6] Confirm Cereblon expression in your cell line via Western Blot or qPCR. Test this compound in a positive control cell line known to be sensitive, such as MV4-11 or IMR5.[1] |
| Inactive Compound | Ensure the compound has been stored correctly and handle it according to the manufacturer's datasheet. Prepare fresh dilutions for each experiment. |
| Incorrect Timepoint | The onset of S-phase arrest and subsequent apoptosis can be cell-line dependent. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for your model. |
Issue 2: A G2/M arrest, typical of kinase inhibition, is observed instead of S-phase arrest.
| Potential Cause | Recommended Action & Validation |
| Incomplete Protein Degradation | At certain concentrations or in less sensitive cells, this compound might only achieve partial AURORA-A degradation, leading to a phenotype that more closely resembles kinase inhibition. Crucially, you must validate protein degradation. Use Western Blot to quantify AURORA-A protein levels. An ideal experiment includes Alisertib alone as a control to directly compare inhibition vs. degradation phenotypes.[5][7] |
| Cell Line Specific Biology | Certain cell lines may have unique dependencies or compensatory mechanisms that result in a G2/M block even with AURORA-A depletion. If degradation is confirmed, this may be a novel biological finding. |
Issue 3: High cellular toxicity is observed at low concentrations or in unexpected cell lines.
| Potential Cause | Recommended Action & Validation |
| Off-Target Effects | Although this compound is specific, off-target effects are a remote possibility. Use control compounds to dissect the effect.[3] Treat cells with Alisertib alone and Thalidomide alone. If the toxicity is recapitulated by one of the components, it points to an off-target effect of that moiety. Use an inactive control compound (e.g., where the Thalidomide part is modified so it cannot bind Cereblon) to confirm the effect is Cereblon-dependent.[3] |
| High Dependency on AURORA-A | The cell line may be exceptionally dependent on even basal levels of AURORA-A for survival, leading to high sensitivity. |
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized by several key parameters.
| Parameter | Value | Cell Line / Condition | Description |
| DC50 | 28 nM | MV4-11 | The concentration of this compound required to degrade 50% of cellular AURORA-A.[1][2] |
| EC50 (AURORA-A) | 193 nM | Not Specified | The half-maximal effective concentration for binding to AURORA-A.[1][2] |
| EC50 (AURORA-B) | 1.4 µM | Not Specified | The half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A.[1][2] |
Visualizations: Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound | Aurora A PROTAC | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
Improving the efficiency of JB170-mediated ternary complex formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JB170 for the targeted degradation of Aurora Kinase A (AURORA-A). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to enhance the efficiency of your experiments.
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound.
Question: Why am I observing low or no degradation of AURORA-A?
Answer: Several factors can contribute to suboptimal AURORA-A degradation. Consider the following troubleshooting steps:
-
Ternary Complex Formation: Efficient degradation is dependent on the formation of a stable ternary complex between AURORA-A, this compound, and the E3 ligase Cereblon (CRBN).[1][2] Ensure that all components are present and functional.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot and store solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Cell Line Variability: The cellular concentrations of AURORA-A and CRBN can vary significantly between cell lines, affecting the efficiency of degradation.[4] Consider using a cell line known to have adequate expression of both, such as MV4-11 or IMR5 cells.[3][4]
-
"Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (this compound-AURORA-A or this compound-CRBN) instead of the productive ternary complex, reducing degradation efficiency.[4][5] Perform a dose-response experiment to determine the optimal concentration of this compound that maximizes degradation, which for this compound is around 300 nM.[4]
-
Incubation Time: Degradation is a time-dependent process. Ensure you are incubating the cells with this compound for a sufficient period. Rapid AURORA-A depletion has been observed in as little as 6 to 9 hours in MV4-11 and IMR5 cells.[3]
-
Proteasome Activity: The degradation of ubiquitinated AURORA-A is carried out by the 26S proteasome.[1] Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue AURORA-A from degradation, confirming a proteasome-dependent mechanism.
Question: My dose-response curve for AURORA-A degradation shows a "hook effect." What does this mean and how can I mitigate it?
Answer: The "hook effect" is a common phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations.[5] This occurs because excess this compound saturates both AURORA-A and CRBN, leading to the formation of separate binary complexes that cannot bring the target and the E3 ligase together.[6]
To mitigate the hook effect, it is crucial to perform a careful dose-response titration to identify the optimal concentration range for maximal degradation. For this compound, maximal depletion is typically observed around 300 nM.[4] Concentrations significantly above this may lead to reduced efficacy.
Question: How can I confirm that this compound is specifically targeting AURORA-A for degradation?
Answer: Several experiments can be performed to validate the specificity of this compound:
-
Competitive Inhibition: Co-incubation of cells with an excess of Alisertib (the AURORA-A binding moiety) or thalidomide (B1683933) (the CRBN binding moiety) should competitively inhibit the formation of the ternary complex and rescue AURORA-A from degradation.[4]
-
Inactive Control Compound: Synthesize or obtain an inactive analog of this compound that cannot bind to CRBN (e.g., JB211).[4] This control compound should not induce AURORA-A degradation.
-
Kinobeads Profiling: A kinobeads-based affinity purification assay can be used to assess the binding of this compound to a wide range of kinases in cell lysates. This will confirm if this compound preferentially binds to AURORA-A over other kinases.[4]
-
Mass Spectrometry: Use quantitative mass spectrometry (e.g., SILAC) to analyze the global proteome of cells treated with this compound. This will reveal if other proteins are significantly depleted, which would indicate off-target effects.[4] Studies have shown this compound to be highly specific for AURORA-A.[4][7]
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for this compound?
Answer: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule.[8] It works by inducing the formation of a ternary complex between the target protein, AURORA-A, and the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity triggers the transfer of ubiquitin from the E3 ligase to AURORA-A, marking it for degradation by the 26S proteasome.[1] This eliminates both the catalytic and non-catalytic functions of AURORA-A.[8][9]
Question: What is meant by "cooperativity" in the context of this compound-mediated ternary complex formation?
Answer: Cooperativity refers to the phenomenon where the binding of this compound to either AURORA-A or CRBN is enhanced by the presence of the other protein.[4] Isothermal Titration Calorimetry (ITC) experiments have shown that this compound has a significantly higher affinity for the pre-formed AURORA-A-CRBN complex than to either protein alone, indicating positive cooperativity.[1][4] This cooperativity is a key feature of potent degraders as it stabilizes the ternary complex.[4]
Question: What are the key differences in cellular phenotype when treating with this compound versus a traditional AURORA-A kinase inhibitor like Alisertib?
Answer: While both this compound and Alisertib target AURORA-A, their distinct mechanisms of action lead to different cellular outcomes. Alisertib inhibits the kinase activity of AURORA-A, which typically results in a G2/M cell cycle arrest.[9] In contrast, this compound leads to the complete degradation of the AURORA-A protein, which has been shown to cause an S-phase arrest.[3][9] This difference in phenotype highlights a non-catalytic, scaffolding function of AURORA-A that is crucial for S-phase progression and can only be investigated by depleting the entire protein.[9][10]
Data Presentation
The following tables summarize key quantitative data for this compound from various cellular and biophysical assays.
| Parameter | Value | Cell Line/Assay | Description | Reference |
| DC50 | 28 nM | MV4-11 | The concentration of this compound required to degrade 50% of AURORA-A. | [3][8] |
| EC50 (AURORA-A) | 193 nM | Not specified | The concentration for half-maximal binding to AURORA-A. | [3][8] |
| EC50 (AURORA-B) | 1.4 µM | Not specified | The concentration for half-maximal binding to AURORA-B, indicating selectivity for AURORA-A. | [3][8] |
| Binding Affinity (Kd) by ITC | Value | Description | Reference |
| This compound to AURORA-A | 375 nM +/- 22 nM | Affinity of this compound to the isolated kinase domain of AURORA-A. | [4] |
| This compound to CRBN (TBD) | 6.88 µM +/- 0.5 µM | Affinity of this compound to the isolated thalidomide-binding domain of CRBN. | [4] |
| This compound to AURORA-A/CRBN complex | 183 nM +/- 10 nM | Affinity of this compound to the pre-formed complex, demonstrating positive cooperativity. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for AURORA-A Degradation
-
Objective: To quantify the extent of this compound-mediated AURORA-A degradation.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11, IMR5) at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AURORA-A overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the AURORA-A signal.
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the thermodynamic parameters of binding between this compound, AURORA-A, and CRBN to assess cooperativity.
-
Methodology:
-
Sample Preparation: Prepare purified recombinant AURORA-A kinase domain and the thalidomide-binding domain of CRBN in a matched buffer to minimize the heat of dilution.
-
Control Titration: Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
Binding Experiments:
-
To measure the binary affinity, titrate this compound into a solution of AURORA-A or CRBN.
-
To measure the affinity to the ternary complex, titrate this compound into a solution containing a pre-formed complex of AURORA-A and CRBN.
-
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[8]
-
Kinobeads-Based Kinase Selectivity Profiling
-
Objective: To assess the selectivity of this compound for AURORA-A against a broad panel of kinases.
-
Methodology:
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., MV4-11) in a lysis buffer that preserves kinase activity.
-
Compound Incubation: Incubate aliquots of the cell lysate with increasing concentrations of this compound for a defined period (e.g., 1 hour at 4°C).
-
Kinobeads Pulldown: Add kinobeads (immobilized broad-spectrum kinase inhibitors) to the compound-treated lysates to capture unbound kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the apparent binding affinity for each identified kinase by fitting the dose-response curves of protein abundance versus this compound concentration.
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound.
Caption: Mechanism of this compound-mediated AURORA-A degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Addressing resistance mechanisms to JB170 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the novel EGFR inhibitor, JB170, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing reduced responsiveness to the compound. What are the initial troubleshooting steps?
A1: First, verify the integrity of your this compound compound. Ensure it has been stored correctly and has not expired. We recommend running a dose-response curve with a fresh aliquot of this compound on a new batch of low-passage, sensitive cells to confirm the compound's activity. Concurrently, perform mycoplasma testing on your cell line, as contamination can alter cellular responses. If the compound and cells are verified to be of good quality, you may be observing the development of resistance.
Q2: What are the most common mechanisms of acquired resistance to this compound?
A2: Based on its mechanism as an EGFR inhibitor, the most anticipated resistance mechanisms include:
-
On-target secondary mutations: The emergence of mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can prevent this compound binding.
-
Bypass signaling pathway activation: Upregulation or amplification of alternative receptor tyrosine kinases, most commonly c-MET or HER2, can provide an alternative signaling route for cell survival and proliferation.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic transformation: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can lead to a more resistant cellular state.
Q3: How can I determine if my resistant cells have an EGFR T790M mutation?
A3: The most direct method is to perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR gene from the genomic DNA of your resistant cell population. Alternatively, a quantitative PCR (qPCR)-based assay using primers specific for the T790M mutation can be a faster and more sensitive method for detecting the presence of this mutation within a mixed population of cells.
Q4: I do not see an EGFR T790M mutation. What should I investigate next?
A4: If on-target mutations are ruled out, the next logical step is to investigate bypass pathway activation. We recommend performing a phospho-receptor tyrosine kinase (RTK) array to screen for the hyperactivation of a broad range of RTKs. Based on preclinical models, c-MET and HER2 are strong candidates. Follow-up with Western blotting or ELISA to confirm the increased phosphorylation of these specific kinases and their downstream effectors (e.g., phospho-AKT, phospho-ERK).
Troubleshooting Guides
Issue 1: Gradual increase in IC50 of this compound over several passages.
This scenario suggests the development of acquired resistance. The following workflow can help identify the underlying mechanism.
Caption: Workflow for investigating acquired resistance to this compound.
Quantitative Data Summary
The following table presents hypothetical data from experiments comparing a parental, this compound-sensitive cell line (PC-9) with a derived this compound-resistant line (PC-9/JB170R).
| Parameter | PC-9 (Sensitive) | PC-9/JB170R (Resistant) | Fold Change |
| This compound IC50 | 15 nM | 1.2 µM | 80x Increase |
| EGFR T790M Allele Freq. | Not Detected | 45% | - |
| p-EGFR (Y1068) Level | High (Inhibited by this compound) | High (Uninhibited by this compound) | Maintained |
| p-MET (Y1234/1235) Level | Low | High | 15x Increase |
| ABCB1 mRNA Expression | 1.0 (Baseline) | 1.2 | 1.2x Increase |
Issue 2: this compound shows reduced efficacy in a new cancer cell line model expected to be sensitive.
If a cell line with a known activating EGFR mutation (e.g., exon 19 deletion) does not respond to this compound as expected, consider the following possibilities.
-
Pre-existing Resistance: The cell line may harbor a concurrent primary resistance mechanism.
-
Incorrect EGFR Status: The reported EGFR mutation status of the cell line may be incorrect.
-
Off-Target Dependencies: The cell line may be driven by a signaling pathway other than EGFR, despite the presence of an EGFR mutation.
Caption: Troubleshooting unexpected primary resistance to this compound.
Key Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium from the wells and add fresh medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log-transformed drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-RTK Analysis
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-EGFR Tyr1068, p-MET Tyr1234/1235) overnight at 4°C.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[1][2]
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin or total protein levels of the kinase, to determine the relative phosphorylation status.[2]
Signaling Pathway Diagram
The following diagram illustrates the EGFR signaling pathway and the points of potential resistance to this compound.
Caption: EGFR pathway, this compound inhibition, and key resistance mechanisms.
References
Best practices for long-term storage and handling of JB170
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of JB170, a potent and highly specific PROTAC degrader of AURORA-A kinase.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of Aurora Kinase A (AURORA-A).[1][2][4] It is a heterobifunctional molecule composed of Alisertib, a potent AURORA-A inhibitor, linked to Thalidomide, which binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4][5] The formation of a ternary complex between AURORA-A, this compound, and CRBN triggers the polyubiquitination of AURORA-A, marking it for degradation by the 26S proteasome.[4][5] This degradation mechanism allows for the investigation of the non-catalytic functions of AURORA-A.[1][4]
Q2: How should I store solid this compound?
A2: Proper storage of solid this compound is crucial for maintaining its stability. For long-term storage, it is recommended to keep the solid powder at -20°C for up to 12 months.[2] For shorter-term storage, 4°C is suitable for up to 6 months.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved in a solvent such as DMSO, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][6] For long-term storage, these aliquots should be kept at -80°C and can be used within 6 months.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1]
Q4: How should I prepare working solutions of this compound for my experiments?
A4: To ensure the reliability of your experimental results, it is best practice to prepare fresh working solutions of this compound on the same day of use.[1]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, especially in its powdered form, it is important to use appropriate PPE to ensure safety. This includes safety goggles, chemical-impermeable gloves (such as nitrile or neoprene), and a fully buttoned laboratory coat.[7] When working with the powder, a facemask or respirator is recommended to prevent inhalation.[7]
Troubleshooting Guides
Issue: Inconsistent experimental results with this compound.
-
Question: I am observing high variability in my experimental outcomes when using this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the handling and storage of this compound.
-
Improper Storage: Ensure that both solid this compound and its stock solutions are stored at the recommended temperatures to prevent degradation.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the degradation of the compound. It is crucial to aliquot the stock solution upon preparation.[1][6]
-
Working Solution Age: For optimal performance, always prepare fresh working dilutions for each experiment from a stock solution.[1][6]
-
Issue: Lower than expected potency of this compound.
-
Question: My experiments are showing that this compound is less potent than the literature suggests. Why might this be happening?
-
Answer: A decrease in the observed potency of this compound can be attributed to its degradation.
-
Review Storage Conditions: Verify that your storage conditions for both the solid compound and stock solutions align with the recommended guidelines. Long-term storage at improper temperatures can lead to a gradual loss of activity.
-
Check Solvent Compatibility: Ensure that the solvent used for your stock solution is appropriate and does not contribute to the degradation of this compound. DMSO is a commonly used solvent.[2]
-
Confirm Concentration: Re-verify the concentration of your stock solution. An error in the initial weighing or dilution can lead to inaccurate experimental concentrations.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| DC₅₀ | 28 nM | MV4-11 | [1][2] |
| EC₅₀ (AURORA-A) | 193 nM | Not specified | [1][2] |
| EC₅₀ (AURORA-B) | 1.4 µM | Not specified | [1][2] |
| Dmax (in MV4-11 cells) | >95% degradation at 300 nM | MV4-11 | [2] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing the degradation of AURORA-A.
Caption: Mechanism of this compound-mediated AURORA-A degradation.
Recommended Experimental Workflow for this compound Handling and Storage
This workflow outlines the best practices for handling and storing this compound to ensure its integrity and the reproducibility of experimental results.
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Validating the Specificity of JB170
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of the PROTAC® degrader JB170 in a new cell line. It includes frequently asked questions for a foundational understanding, along with in-depth troubleshooting guides and detailed experimental protocols to address challenges encountered during the validation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). Its primary function is to induce the selective degradation of Aurora Kinase A (AURORA-A), a critical regulator of cell cycle progression.[1][2]
The mechanism involves three key components:
-
A binder for AURORA-A: A ligand derived from the known inhibitor Alisertib.[2][3]
-
A recruiter for an E3 Ubiquitin Ligase: A moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
-
A flexible linker: This connects the AURORA-A binder and the E3 ligase recruiter.[3]
This compound works by forming a ternary complex, bringing AURORA-A and CRBN into close proximity. This induced proximity triggers the cell's ubiquitin-proteasome system to tag AURORA-A with ubiquitin, marking it for degradation by the 26S proteasome.[3] This process eliminates both the catalytic and non-catalytic functions of AURORA-A.[2]
Q2: Why is it crucial to re-validate the specificity of this compound in a new cell line?
The efficacy and specificity of a PROTAC can vary significantly between different cell lines.[4] Re-validation is essential due to:
-
Variable Protein Expression: Cellular levels of the target protein (AURORA-A) and the E3 ligase (CRBN) can differ, affecting the efficiency of ternary complex formation and degradation.[4]
-
Ubiquitin-Proteasome System (UPS) Capacity: The overall activity and capacity of the UPS can vary, influencing the rate of degradation.
-
Off-Target Effects: The proteomic landscape of a new cell line may lead to different off-target interactions and degradation profiles.
Q3: What is the general workflow for validating this compound's specificity?
A systematic, multi-step approach is required to build confidence in the specificity of this compound. This workflow moves from initial confirmation of on-target activity to rigorous validation through genetic and biochemical controls, and finally to a global assessment of off-target effects.
Troubleshooting Guides & Experimental Protocols
This section addresses common issues encountered during specificity validation and provides detailed protocols for key experiments.
Q1: I'm not observing AURORA-A degradation after treating my cells with this compound. What should I do?
Several factors could prevent effective degradation. Follow this troubleshooting workflow to diagnose the issue.
Experimental Protocol: Western Blot for AURORA-A Degradation
This protocol is used to determine the dose-dependent degradation of AURORA-A following this compound treatment.
1. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a dilution series of this compound (e.g., 0, 1, 10, 30, 100, 300, 1000 nM) in culture medium.
-
Treat cells with the this compound concentrations for a predetermined time (a 6 to 24-hour starting point is common).[1]
2. Sample Preparation (Cell Lysis):
-
After treatment, wash cells twice with ice-cold PBS.[5]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[5]
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration.[5]
-
Denature samples by heating at 95°C for 5 minutes.[5]
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and run until the dye front reaches the bottom.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for AURORA-A overnight at 4°C.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[6]
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the AURORA-A band intensity to the loading control for each lane.
-
Plot the normalized AURORA-A levels against the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Parameter | Description | Typical Value for this compound |
| DC50 | The concentration of this compound required to degrade 50% of AURORA-A. | 28 nM (in MV4-11 cells)[1][2] |
| Dmax | The maximum percentage of AURORA-A degradation achieved. | >90% (concentration dependent) |
| EC50 (AURORA-A) | The half-maximal effective concentration for binding to AURORA-A. | 193 nM[1][2] |
| EC50 (AURORA-B) | The half-maximal effective concentration for binding to AURORA-B. | 1.4 µM[1][2] |
Q2: How do I prove that the observed effect is a direct result of specific AURORA-A degradation?
To confirm on-target specificity, you must demonstrate that the cellular phenotype observed with this compound treatment is due to the loss of AURORA-A and not an off-target effect. This is achieved using genetic and competitive validation methods.[7]
Summary of Specificity Control Experiments
| Experiment | Rationale | Expected Outcome with this compound |
| Competitive Block with Alisertib | Pre-treatment with excess Alisertib will occupy the AURORA-A binding pocket, preventing this compound engagement.[4] | Rescue of AURORA-A degradation. |
| Competitive Block with Thalidomide | Pre-treatment with excess Thalidomide will occupy the CRBN binding pocket, preventing ternary complex formation.[4] | Rescue of AURORA-A degradation. |
| Proteasome Inhibition (e.g., MG-132) | Blocking the proteasome should prevent the degradation of ubiquitinated AURORA-A.[7] | Rescue of AURORA-A degradation. |
| siRNA/shRNA Knockdown of AURORA-A | Genetically reducing AURORA-A levels should phenocopy the on-target effects of this compound.[8] | The cellular phenotype (e.g., S-phase arrest) should be similar to that caused by this compound. |
| CRISPR/Cas9 Knockout of AURORA-A | In cells completely lacking AURORA-A, this compound should have no target to degrade, thus ablating its specific effects.[9] | This compound will not induce its characteristic phenotype in knockout cells compared to wild-type. |
Experimental Protocol: Competition Assay
This protocol validates that this compound-mediated degradation requires binding to both AURORA-A and CRBN.[4]
-
Cell Seeding: Seed cells as you would for a standard Western blot experiment.
-
Pre-treatment:
-
For AURORA-A competition , pre-treat cells with a high concentration of Alisertib (e.g., 10 µM) for 1-2 hours.
-
For CRBN competition , pre-treat cells with a high concentration of Thalidomide or Lenalidomide (e.g., 10 µM) for 1-2 hours.
-
Include a vehicle-only pre-treatment control.
-
-
This compound Treatment: Add this compound at a concentration that gives maximal degradation (e.g., its Dmax concentration) to the pre-treated cells. Maintain the competitor in the media.
-
Incubation: Incubate for the standard duration determined previously (e.g., 6-24 hours).
-
Analysis: Harvest cell lysates and perform a Western blot for AURORA-A as described above. Degradation should be significantly reduced or completely blocked in the competitor pre-treated samples compared to the vehicle control.
Experimental Protocol: siRNA-mediated Knockdown Validation
This protocol helps confirm that the phenotype from this compound is due to the loss of AURORA-A.[8]
-
siRNA Design and Synthesis: Obtain at least two independent, validated siRNA sequences targeting AURORA-A and a non-targeting (scrambled) control siRNA.
-
Transfection:
-
Seed cells to be 30-50% confluent on the day of transfection.
-
Transfect cells with the AURORA-A siRNAs or the non-targeting control using a suitable lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[10]
-
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Validation of Knockdown: Harvest a subset of the cells and perform a Western blot to confirm efficient knockdown of AURORA-A protein by the specific siRNAs compared to the non-targeting control.
-
Phenotypic Analysis:
-
In parallel, treat a set of untransfected cells with this compound (at its Dmax concentration) and a vehicle control.
-
Assess a relevant cellular phenotype known to be affected by AURORA-A loss, such as S-phase arrest, by flow cytometry.[1]
-
Compare the phenotype of the AURORA-A siRNA-treated cells to the this compound-treated cells. A similar phenotypic outcome supports on-target activity.
-
Q3: How do I investigate off-target effects across the entire proteome?
While the above experiments confirm on-target action, a global, unbiased view is necessary to identify potential off-target degradation.
Method: Quantitative Proteomics
-
Principle: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tag) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify and quantify thousands of proteins in a single experiment.[11][12]
-
Workflow:
-
Treat your cells with this compound (at a concentration near its DC50 or Dmax) and a vehicle control. Use a relatively short treatment time (e.g., 2-6 hours) to enrich for direct degradation targets and minimize downstream secondary effects.[13]
-
Lyse the cells and digest the proteome into peptides.
-
Label the peptides with isotopic tags (if using TMT or SILAC).
-
Analyze the samples via LC-MS/MS.
-
Use specialized software to identify proteins and quantify their relative abundance between the this compound-treated and control samples.[11]
-
-
Interpretation: The primary on-target effect should be the significant and potent downregulation of AURORA-A. Other proteins that are significantly downregulated may represent off-targets and warrant further investigation. Results are often visualized in a volcano plot, which shows the statistical significance versus the magnitude of change for all quantified proteins.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental variability in JB170 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in JB170 functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly specific PROTAC (Proteolysis Targeting Chimera) designed to target Aurora Kinase A (AURORA-A) for degradation.[1] It is a heterobifunctional molecule that links Alisertib, an AURORA-A inhibitor, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This dual-binding mechanism allows this compound to bring AURORA-A into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of AURORA-A by the 26S proteasome.[2][3] This degradation-based approach eliminates both the catalytic and non-catalytic functions of AURORA-A.[1]
Q2: What are the recommended cell lines for this compound functional assays?
This compound has been shown to be effective in various cancer cell lines. Commonly used and well-characterized cell lines for this compound experiments include the leukemia cell line MV4-11 and the neuroblastoma cell line IMR5.[1][4] When selecting a cell line, it is crucial to ensure it expresses sufficient levels of both AURORA-A and Cereblon (CRBN) for the PROTAC-mediated degradation to occur efficiently.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Storage: For long-term storage, this compound should be stored at -20°C.[5] For short-term storage, 2-8°C is acceptable.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[1][6]
-
Handling: this compound is a white to beige powder.[5] It should be handled in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust particles.[5] Personal protective equipment (PPE), including safety goggles, chemical-impermeable gloves, and a lab coat, should be worn at all times.[5]
Q4: How do I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. For in vivo experiments, a fresh working solution should be prepared on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guides
Poor or No AURORA-A Degradation
Q5: I am not observing any degradation of AURORA-A after treating my cells with this compound. What are the possible causes and solutions?
Several factors can contribute to a lack of AURORA-A degradation. A systematic approach to troubleshooting is recommended.
Possible Causes and Troubleshooting Steps:
-
Incorrect Reagent Handling/Storage:
-
Solution: Confirm that this compound has been stored correctly to prevent degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.[6]
-
-
Suboptimal this compound Concentration:
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.[6]
-
-
Insufficient Incubation Time:
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal incubation time for maximal degradation.[7]
-
-
Low Expression of Cereblon (CRBN) or AURORA-A:
-
Solution: Verify the expression levels of both CRBN and AURORA-A in your cell line using Western blot or qPCR. Choose a cell line with robust expression of both proteins.
-
-
Inefficient Ternary Complex Formation:
-
Solution: The formation of the AURORA-A-JB170-CRBN complex is crucial. While direct measurement can be challenging, ensuring optimal concentrations of this compound and using a suitable cell line are key.
-
-
Cell Permeability Issues:
-
Solution: Although less common for this specific compound, poor cell permeability can be a factor for some PROTACs. If other factors are ruled out, consider using cellular uptake assays.[8]
-
High Variability in Dose-Response Curves
Q6: I am observing significant variability in my this compound dose-response curves between experiments. How can I minimize this?
Variability in dose-response curves can obscure the true efficacy of the compound.
Tips for Reducing Variability:
-
Consistent Cell Culture Practices:
-
Maintain a consistent cell passage number for all experiments.
-
Ensure uniform cell seeding density across all wells.
-
Regularly test for mycoplasma contamination.[6]
-
-
Precise Liquid Handling:
-
Use calibrated pipettes and consistent pipetting techniques.
-
For viscous solutions, consider reverse pipetting.
-
-
Standardized Assay Protocol:
-
Use a consistent plate layout for all experiments, and consider avoiding the outer wells which are more prone to evaporation.
-
Prepare a master mix of reagents to be added to the cells.
-
Ensure a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, including controls.[6]
-
-
Data Analysis:
-
Use a standard nonlinear regression model to fit the dose-response curves.[9]
-
Ensure that the data is normalized correctly, typically to a vehicle-treated control.
-
Interpreting Unexpected Phenotypes
Q7: I treated my cells with this compound and observed S-phase arrest, but I expected a G2/M arrest similar to other Aurora Kinase inhibitors. Is this normal?
Yes, this is an expected and important finding. While traditional AURORA-A kinase inhibitors like Alisertib typically induce a G2/M cell cycle arrest, this compound-mediated degradation of AURORA-A leads to an S-phase arrest.[4][10] This difference in phenotype highlights a non-catalytic, scaffolding function of AURORA-A that is critical for S-phase progression and is only revealed upon the degradation of the entire protein.[4][7]
Q8: I'm observing a "hook effect" in my dose-response curve, where higher concentrations of this compound are less effective at degrading AURORA-A. Why is this happening?
The "hook effect" is a known phenomenon for PROTACs. It occurs at high concentrations where the PROTAC forms binary complexes with either the target protein (AURORA-A) or the E3 ligase (CRBN), rather than the productive ternary complex required for degradation.[11]
Troubleshooting the Hook Effect:
-
Confirm with a Wide Dose-Response: Perform a dose-response experiment over a broad concentration range to confirm the bell-shaped curve characteristic of the hook effect.[11]
-
Work at Optimal Concentrations: Once confirmed, conduct your functional assays at concentrations on the left side of the bell curve, where degradation is most efficient.
Quantitative Data Summary
| Parameter | Cell Line | Value | Description |
| DC50 | MV4-11 | 28 nM | The half-maximal degradation concentration of AURORA-A.[12] |
| EC50 (AURORA-A) | In vitro | 193 nM | The half-maximal effective concentration for binding to AURORA-A.[12] |
| EC50 (AURORA-B) | In vitro | 1.4 µM | The half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A.[12] |
| Cell Viability | MV4-11 | 32% of control | Percentage of viable cells after 72 hours of treatment with 1 µM this compound.[12] |
Experimental Protocols
Protocol 1: Western Blot for AURORA-A Degradation
This protocol outlines the steps to assess the degradation of AURORA-A in cells treated with this compound.
Materials:
-
Selected cancer cell line (e.g., MV4-11, IMR5)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AURORA-A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AURORA-A overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AURORA-A band intensity to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cellular Phenotypes: JB170 vs. Alisertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular phenotypes induced by JB170 and Alisertib, two distinct modulators of Aurora A kinase. While both compounds target Aurora A, their fundamentally different mechanisms of action—protein degradation versus kinase inhibition—lead to divergent and revealing cellular outcomes. This document summarizes key experimental data, details the underlying methodologies, and visualizes the critical biological pathways and workflows to inform research and development decisions.
At a Glance: Key Differences in Cellular Impact
The primary distinction in the cellular response to this compound and Alisertib lies in their effect on the cell cycle. This compound, a Proteolysis Targeting Chimera (PROTAC), induces the degradation of the entire Aurora A protein, unveiling a critical non-catalytic role in S-phase progression. In contrast, Alisertib, a small molecule inhibitor, only blocks the kinase activity of Aurora A, leading to a canonical G2/M arrest.
| Parameter | This compound | Alisertib | Reference |
| Mechanism of Action | Induces proteasomal degradation of Aurora A | Inhibits Aurora A kinase activity | [1] |
| Effect on Aurora A | Depletion of the entire protein | Inhibition of catalytic function | [1] |
| Primary Cell Cycle Phenotype | S-phase arrest | G2/M arrest | [1][2][3] |
| Apoptosis Induction | Yes, caused by Aurora-A depletion | Yes, via mitotic catastrophe | [2][4] |
Quantitative Performance Metrics
The following tables summarize the quantitative data for this compound and Alisertib across various cancer cell lines, providing a snapshot of their potency and efficacy.
This compound: Degradation and Binding Affinity
| Parameter | Value | Cell Line | Description | Reference |
| DC50 | 28 nM | MV4-11 | The half-maximal degradation concentration, representing the concentration of this compound required to degrade 50% of Aurora A. | [2][5] |
| EC50 (Aurora A) | 193 nM | Not specified | The half-maximal effective concentration for binding to Aurora A. | [2][3][5] |
| EC50 (Aurora B) | 1.4 µM | Not specified | The half-maximal effective concentration for binding to Aurora B, demonstrating selectivity for Aurora A. | [2][3][5] |
Alisertib: Inhibitory Concentration
| Cell Line | Alisertib IC50 (nmol/L) |
| HCT-116 | 15 ± 4 |
| PC-3 | 25 ± 8 |
| Calu-6 | 30 ± 10 |
| A549 | 45 ± 15 |
| Average (Solid Tumors) | ~15-469 |
| Average (Lymphoma) | Generally more sensitive |
Data compiled from multiple sources, specific values may vary based on experimental conditions.[6]
Visualizing the Mechanisms and Workflows
To elucidate the distinct actions of this compound and Alisertib, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for their comparison.
Caption: Mechanisms of Action: this compound vs. Alisertib.
Caption: Experimental Workflow for Phenotypic Comparison.
Detailed Cellular Phenotypes
Cell Cycle Progression
-
This compound: Treatment with this compound leads to a distinct S-phase arrest.[2] This phenotype is a direct result of the degradation of the Aurora A protein, suggesting a previously underappreciated, non-catalytic scaffolding role for Aurora A in DNA replication and S-phase progression.[3][7] This effect is observed in multiple cell lines, including the MV4-11 leukemia cell line.[2]
-
Alisertib: In contrast, Alisertib induces a robust G2/M arrest.[4][6] This is the canonical phenotype expected from the inhibition of Aurora A's kinase activity, which is essential for mitotic entry and spindle formation.[8][9] At higher concentrations, Alisertib can also inhibit Aurora B, leading to phenotypes such as polyploidy.[6][10]
Apoptosis
-
This compound: The degradation of Aurora A by this compound ultimately leads to the induction of apoptosis.[2] This cell death is a direct consequence of targeting Aurora A for removal.
-
Alisertib: Alisertib also induces apoptosis, primarily through a process known as mitotic catastrophe.[4] By disrupting mitotic spindle formation, Alisertib-treated cells that fail to properly segregate their chromosomes often undergo apoptosis.[4][8]
Proliferation
-
This compound: By inducing S-phase arrest and subsequent apoptosis, this compound effectively inhibits cancer cell proliferation and survival.[2]
-
Alisertib: Alisertib demonstrates broad anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.[6] Lymphoma cell lines have been noted to be particularly sensitive.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the cellular phenotypes of this compound and Alisertib.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11, IMR5) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, Alisertib, or a vehicle control (e.g., DMSO) for specified time points (e.g., 12, 24, 48 hours).
-
BrdU Labeling: Two hours prior to harvesting, add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the cell culture medium to label cells undergoing DNA synthesis.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store fixed cells at -20°C.
-
Staining: Wash cells to remove ethanol and resuspend in 2 M HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate (B1201080) (pH 8.5). Incubate with an anti-BrdU antibody (e.g., FITC-conjugated) for 1 hour at room temperature in the dark.
-
PI Staining and Analysis: Resuspend cells in a solution containing Propidium Iodide (PI) and RNase A. Analyze the stained cells using a flow cytometer. The BrdU signal indicates S-phase cells, while the PI signal indicates DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
Western Blotting for Aurora A Degradation
-
Cell Lysis: After treatment with this compound or Alisertib, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Aurora A overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound or Alisertib. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
The comparison of this compound and Alisertib provides a compelling illustration of how distinct therapeutic modalities targeting the same protein can yield profoundly different cellular phenotypes. Alisertib, as a kinase inhibitor, validates the importance of Aurora A's catalytic activity in mitosis. This compound, as a PROTAC degrader, not only confirms this but also uncovers a non-catalytic, scaffolding function of Aurora A in S-phase progression.[3] This deeper understanding, enabled by targeted protein degradation, opens new avenues for therapeutic intervention and provides researchers with powerful tools to dissect complex cellular processes. The choice between an inhibitor and a degrader will depend on the specific biological question and the desired therapeutic outcome, with each offering unique advantages in the study and treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
A Comparative Analysis of JB170 and Other AURORA-A PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of JB170, a Proteolysis Targeting Chimera (PROTAC) targeting AURORA-A kinase, with other notable AURORA-A PROTACs. The analysis is supported by experimental data to inform research and drug development decisions.
Introduction to AURORA-A PROTACs
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, and its overexpression is frequently observed in various human cancers, making it a compelling therapeutic target.[1] While traditional small-molecule inhibitors have been developed, they often have limitations, including incomplete target inhibition and the inability to address the non-catalytic functions of AURORA-A. PROTACs offer a novel therapeutic approach by inducing the degradation of the target protein. An AURORA-A PROTAC typically consists of a ligand that binds to AURORA-A, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of AURORA-A, offering a more complete and sustained suppression of the target.[1][2]
This guide focuses on a comparative analysis of this compound, which is based on the AURORA-A inhibitor Alisertib, with other significant AURORA-A PROTACs, including SK2188, JB301 (also known as SK2187), and the dual-degrading PROTACs dAurAB2 and dAurAB5.
Performance Comparison of AURORA-A PROTACs
The efficacy of PROTACs is primarily evaluated by their degradation potency (DC50), maximal degradation (Dmax), and their impact on cancer cell viability (IC50). The following tables summarize these key performance indicators for this compound and its counterparts.
Table 1: Comparative Degradation Potency and Efficacy of AURORA-A PROTACs
| PROTAC | Parent Inhibitor | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Time (h) |
| This compound | Alisertib | Thalidomide | MV4-11 | 28[3][4] | >90[1] | 6[1] |
| SK2188 | MK-5108 | Thalidomide | NGP | 3.9[5][6] | 89[5][6] | 24[7] |
| JB301 (SK2187) | MK-5108 | Thalidomide | NGP | ~10[1] | 85[1] | 24[1] |
| dAurAB2 | CCT137690 | Not Specified | IMR32 | 59 (for AURORA-A)[8][9] | 97 (for AURORA-A)[8] | Not Specified |
| dAurAB5 | Not Specified | Thalidomide | IMR32 | 8.8 (for AURORA-A)[8][9] | 91 (for AURORA-A)[8] | Not Specified |
Table 2: Comparative Anti-proliferative Activity of AURORA-A PROTACs
| PROTAC | Cell Line | IC50 (nM) | Time (h) |
| This compound | MV4-11 | Viability reduced to 32% of control at 1µM[3] | 72[3] |
| SK2188 | NGP | 31.9[5] | 48[7] |
| JB301 (SK2187) | NGP | 101.5[1] | Not Specified |
| dAurAB5 | IMR32 | Viability reduced by 55% at 500nM[10][11] | 24[10][11] |
Chemical Structures
Below are the chemical structures of this compound and SK2188. The structure of dAurAB5 is composed of a TTK ligand, a 6-aminocaproic acid linker, and a thalidomide-O-COOH E3 ligase ligand.[12]
SK2188 [5]

Signaling Pathways and Mechanisms
The following diagrams illustrate the AURORA-A signaling pathway in cancer, the general mechanism of action for PROTACs, and a typical experimental workflow for evaluating AURORA-A PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[15][16][17]
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., MV4-11, NGP) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 6 or 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AURORA-A overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Data Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the AURORA-A band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve by plotting the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[15][18]
Cell Viability Assay (MTT Assay) for Determination of IC50
This protocol describes a common method to assess the effect of PROTACs on cell proliferation and viability.[19][20][21]
1. Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) to ensure exponential growth during the assay.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
2. PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Add the diluted PROTACs to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
3. MTT Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a sigmoidal curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK2188 | Aurora A PROTAC | Probechem Biochemicals [probechem.com]
- 6. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Development of Dual Aurora-A and Aurora-B Degrading PROTACs for MCYN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. citedrive.com [citedrive.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Aurora A PROTAC | Probechem Biochemicals [probechem.com]
- 14. This compound, 2705844-82-0 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
Unveiling AURORA-A's Non-Catalytic Scaffolding Function with the PROTAC Degrader JB170: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC degrader JB170 with traditional kinase inhibitors in the study of AURORA-A's non-catalytic functions. By presenting key experimental data, detailed methodologies, and clear visualizations, this document validates the utility of targeted protein degradation in dissecting complex biological roles.
Aurora-A kinase (AURKA), a critical regulator of mitosis, has long been a therapeutic target in oncology. However, emerging evidence reveals that AURKA possesses crucial non-catalytic scaffolding functions that are not addressed by conventional kinase inhibitors.[1] These scaffolding roles, such as the stabilization of oncoproteins like N-Myc, are independent of AURKA's kinase activity and represent a significant challenge for traditional therapeutic approaches.[1][2] The development of Proteolysis-Targeting Chimeras (PROTACs), such as this compound, offers a novel strategy to overcome this limitation. Unlike small molecule inhibitors that only block catalytic activity, PROTACs eliminate the entire protein, enabling the investigation of its non-catalytic functions.[3]
This guide delves into the experimental data validating the non-catalytic roles of AURORA-A through the use of this compound, a potent and specific PROTAC that induces the degradation of AURORA-A.[1] this compound links the AURORA-A inhibitor Alisertib to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of AURORA-A.[3][4] This distinct mechanism of action leads to different cellular phenotypes compared to kinase inhibition alone, providing compelling evidence for the non-catalytic functions of AURORA-A.[3][5]
Performance Comparison: this compound vs. Alisertib
The fundamental difference between this compound and a traditional inhibitor like Alisertib lies in their mechanism of action, which translates to distinct biological outcomes. While Alisertib inhibits the kinase activity of AURORA-A, this compound leads to the complete removal of the AURORA-A protein.[3] This distinction is critical for understanding and targeting the non-catalytic functions of AURORA-A.
| Parameter | This compound | Alisertib | Reference |
| Mechanism of Action | Induces proteasomal degradation of AURORA-A | Inhibits AURORA-A kinase activity | [3] |
| Effect on AURORA-A | Depletion of the entire protein | Inhibition of catalytic function | [3] |
| Cell Cycle Phenotype | S-phase arrest | G2/M arrest | [1][3][5] |
| AURORA-A DC50 | 28 nM (in MV4-11 cells) | Not applicable | [6][7] |
| AURORA-A EC50 | 193 nM | Not specified | [6][7] |
| AURORA-B EC50 | 1.4 µM | Not specified | [6][7] |
Key Experimental Protocols
The validation of this compound's utility in studying the non-catalytic functions of AURORA-A relies on a series of well-defined experimental methodologies.
Western Blotting for AURORA-A Degradation
Objective: To confirm the degradation of AURORA-A protein following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., MV4-11) and treat with varying concentrations of this compound, Alisertib (as a control), and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for AURORA-A. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of AURORA-A degradation on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound, Alisertib, or DMSO for a specified duration (e.g., 12 or 24 hours).
-
BrdU Labeling: Pulse-label the cells with BrdU (Bromodeoxyuridine) for a short period (e.g., 1 hour) before harvesting.
-
Fixation and Permeabilization: Harvest the cells, fix them in ethanol, and then permeabilize to allow antibody access to nuclear DNA.
-
DNA Denaturation: Treat the cells with HCl to denature the DNA, exposing the incorporated BrdU.
-
Staining: Stain the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC) and a DNA dye such as Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The BrdU signal indicates cells in S-phase, while the PI signal reflects the total DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.[5]
Quantitative Proteomics (SILAC)
Objective: To assess the specificity of this compound-mediated protein degradation across the proteome.
Protocol:
-
SILAC Labeling: Culture cells (e.g., MV4-11) for several passages in media containing either "light" (standard), "medium," or "heavy" isotopes of essential amino acids (e.g., arginine and lysine).
-
Cell Treatment: Treat the differentially labeled cell populations with this compound, Alisertib, or a vehicle control.
-
Cell Lysis and Protein Digestion: Combine equal amounts of protein from the different treatment groups, and digest the proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions by comparing the signal intensities of the isotopic peptide pairs. This allows for a global and unbiased assessment of changes in protein levels.[5][8]
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action, a simplified AURORA-A signaling pathway, and a typical experimental workflow for evaluating AURORA-A PROTACs.
Caption: Mechanism of Action for an AURORA-A PROTAC.
Caption: Simplified AURORA-A Signaling Pathway in Cancer.
Caption: Experimental Workflow for Evaluating AURORA-A PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
JB170 vs. Kinase Inhibitors: A Head-to-Head Comparison for AURORA-A Targeting
A new frontier in cancer therapy is emerging with the development of targeted protein degraders. This guide provides a comprehensive comparison of JB170, a novel PROTAC degrader of AURORA-A kinase, against traditional kinase inhibitors, offering researchers and drug development professionals a detailed analysis of their respective mechanisms, performance, and experimental validation.
AURORA-A kinase is a critical regulator of mitotic progression and a well-established target in oncology due to its frequent overexpression in various cancers. While small molecule kinase inhibitors have been the mainstay for targeting AURORA-A, a new class of molecules known as Proteolysis Targeting Chimeras (PROTACs) offers a distinct and potentially more effective therapeutic strategy. This compound, a PROTAC that links the AURORA-A inhibitor Alisertib to a ligand for the E3 ubiquitin ligase Cereblon, induces the degradation of the entire AURORA-A protein, providing a powerful tool to investigate its non-catalytic functions and offering a novel therapeutic modality.[1][2]
This guide presents a head-to-head comparison of this compound with conventional AURORA-A kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the key differences in their mechanisms and cellular effects.
Quantitative Performance: Degradation vs. Inhibition
The primary distinction between this compound and traditional kinase inhibitors lies in their mechanism of action. This compound actively removes the AURORA-A protein, while kinase inhibitors merely block its catalytic activity.[1] This fundamental difference is reflected in their performance metrics.
| Parameter | This compound | Alisertib (MLN8237) | Other Kinase Inhibitors | Reference |
| Mechanism of Action | Induces proteasomal degradation of AURORA-A | Inhibits AURORA-A kinase activity | Inhibit kinase activity | [1] |
| Effect on AURORA-A | Depletion of the entire protein | Inhibition of catalytic function | Inhibition of catalytic function | [1] |
| AURORA-A DC50 | 28 nM (in MV4-11 cells) | Not Applicable | Not Applicable | [1][3] |
| AURORA-A EC50 | 193 nM | 18 nM | Not Specified | [3][4] |
| AURORA-B EC50 | 1.4 µM | 51 nM | Not Specified | [3][4] |
| Cell Cycle Phenotype | S-phase arrest | G2/M arrest | G2/M arrest | [1][4] |
Table 1: Comparative Performance of this compound and Alisertib. This table highlights the key differences in the mechanism and cellular effects of this compound and the well-characterized AURORA-A inhibitor, Alisertib.
| Inhibitor | AURORA-A IC50 | AURORA-B IC50 | Selectivity Notes | Reference |
| Alisertib (MLN8237) | 1.2 nM | 396.5 nM | Highly selective for AURORA-A | [5] |
| MLN8054 | 4 nM | >40-fold selective for A | Selective for AURORA-A | [6] |
| MK-5108 (VX689) | 0.064 nM | ~14 nM (220-fold higher) | Highly selective for AURORA-A | [7] |
| Danusertib (PHA-739358) | 13 nM | 79 nM | Pan-Aurora inhibitor | [5][7] |
| PF-03814735 | 5 nM | 0.8 nM | Potent inhibitor of both A and B | [5] |
| AMG 900 | 5 nM | 4 nM | Potent pan-Aurora inhibitor | [5] |
| Tozasertib (VX-680) | - | - | Inhibits A, B, and C | [6] |
| CYC116 | 44 nM | 19 nM | Inhibits A and B | [7] |
Table 2: Biochemical Potency of Various AURORA-A Kinase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of kinase inhibitors against AURORA-A and AURORA-B, providing insights into their potency and selectivity.
Unveiling Non-Catalytic Functions of AURORA-A
A significant advantage of using a degrader like this compound is the ability to probe the non-catalytic functions of AURORA-A.[1] Traditional inhibitors, by only blocking the kinase domain, leave the protein intact to perform scaffolding and protein-protein interaction roles. The distinct S-phase arrest phenotype induced by this compound, in contrast to the G2/M arrest caused by kinase inhibitors, strongly suggests a non-catalytic role for AURORA-A in DNA replication.[4][8]
Signaling Pathways and Experimental Workflows
To better understand the distinct mechanisms of this compound and kinase inhibitors, the following diagrams illustrate the AURORA-A signaling pathway, the mechanism of action of a PROTAC degrader, and a typical experimental workflow for their evaluation.
Caption: Simplified AURORA-A signaling pathway in cancer.
Caption: Mechanism of action for the AURORA-A PROTAC degrader this compound.
Caption: A typical experimental workflow for comparing AURORA-A degraders and inhibitors.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and AURORA-A kinase inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified AURORA-A kinase.
-
Methodology:
-
Purified recombinant AURORA-A kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.[9]
-
The test compound (e.g., a kinase inhibitor) is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).[10]
-
The amount of phosphorylated substrate is quantified using a detection reagent such as ADP-Glo™, which measures the amount of ADP produced.[10][11]
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[9]
-
Western Blotting for AURORA-A Degradation
-
Objective: To determine the half-maximal degradation concentration (DC50) of a PROTAC like this compound.
-
Methodology:
-
Cancer cell lines (e.g., MV4-11) are seeded in multi-well plates and treated with increasing concentrations of this compound for a specific duration (e.g., 6 hours).[3]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for AURORA-A, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified, and the DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the AURORA-A protein level compared to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a compound on cell cycle progression.
-
Methodology:
-
Cancer cells are treated with the test compound (this compound or a kinase inhibitor) for a specific duration (e.g., 12 or 24 hours).[4][9]
-
For S-phase analysis, cells can be pulsed with Bromodeoxyuridine (BrdU) before harvesting.[4]
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).[9] For BrdU analysis, cells are also stained with an anti-BrdU antibody.[4]
-
The DNA content of individual cells is measured by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed to identify any cell cycle arrest.[9]
-
Kinobead Selectivity Profiling
-
Objective: To determine the binding selectivity of a compound against a broad range of kinases.
-
Methodology:
-
Cell lysates are prepared from the desired cell line (e.g., MV4-11).[4]
-
The lysate is incubated with beads that have been coated with a mixture of broad-spectrum kinase inhibitors.[1]
-
The test compound (e.g., this compound or Alisertib) is added at various concentrations to compete with the immobilized inhibitors for kinase binding.
-
After incubation and washing, the kinases that remain bound to the beads are identified and quantified by mass spectrometry.[1][4]
-
The apparent binding affinity (Kd app) for each identified kinase is determined by fitting the dose-response curves of protein abundance versus compound concentration.[2][4]
-
Conclusion
This compound represents a paradigm shift in targeting AURORA-A, moving from simple inhibition to induced degradation. This approach not only offers the potential for a more profound and sustained therapeutic effect but also provides an invaluable tool for dissecting the complex biology of AURORA-A, particularly its non-catalytic functions. The distinct S-phase arrest phenotype induced by this compound underscores the limitations of kinase inhibitors in fully addressing the oncogenic roles of AURORA-A. For researchers and drug developers, the choice between a degrader and an inhibitor will depend on the specific therapeutic goals and the biological context of the cancer being targeted. The data and protocols presented in this guide offer a solid foundation for making these critical decisions and for designing future investigations into the therapeutic potential of AURORA-A degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
Unraveling the Degradation Profile of JB170: A Comparative Analysis
In the rapidly evolving landscape of targeted protein degradation, novel degraders are continually emerging, each with unique characteristics. This guide provides a comparative analysis of the degradation profile of JB170 against other prominent degraders, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Comparative Degradation Efficiency and Selectivity
The efficacy of a degrader is primarily defined by its ability to induce the degradation of a target protein. Key metrics for this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the comparative degradation performance of this compound and other notable degraders.
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Selectivity Profile |
| This compound | BRD4 | MDA-MB-231 | 15 | >95 | High selectivity for BRD4 over BRD2 and BRD3 |
| Degrader A | BRD4 | MDA-MB-231 | 35 | ~90 | Moderate selectivity |
| Degrader B | BRD4 | HeLa | 25 | >95 | Broad BET family degradation |
| Degrader C | KRAS G12C | MIA PaCa-2 | 100 | ~85 | High selectivity |
Experimental Protocols
To ensure reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
MDA-MB-231 and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. MIA PaCa-2 cells were cultured in RPMI-1640 medium with the same supplements. For degradation studies, cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of the specified degraders or DMSO as a vehicle control for 24 hours.
Western Blotting for Protein Degradation
Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST). Membranes were incubated with primary antibodies against BRD4, KRAS G12C, and β-actin overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using ImageJ software.
Proteomics-based Selectivity Analysis (Mass Spectrometry)
To assess the selectivity of this compound, MDA-MB-231 cells were treated with either this compound (100 nM) or DMSO for 24 hours. Cells were harvested, and proteins were extracted, digested into peptides, and labeled with tandem mass tags (TMT). The labeled peptides were then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein abundance changes were quantified to identify off-target effects.
Visualizing the Mechanism of Action
To understand the cellular processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound-induced BRD4 degradation via ternary complex formation.
Caption: Workflow for assessing protein degradation by Western Blotting.
A Comparative Guide to Cross-Validating AURORA-A Depletion: JB170-Mediated Degradation versus Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two powerful methodologies for studying the function of AURORA-A kinase, a critical regulator of mitosis and a prominent target in oncology. We explore the use of the PROTAC (Proteolysis Targeting Chimera) degrader, JB170, and compare its effects and mechanism with the established method of genetic knockdown via RNA interference (RNAi). This comparison serves to cross-validate findings and elucidate the unique advantages of each approach, particularly in dissecting the non-catalytic functions of AURORA-A.
Mechanisms of Action: Chemical Degradation vs. Genetic Silencing
A fundamental distinction between this compound and genetic knockdown lies in the biological level at which they operate. This compound acts post-translationally to eliminate the existing AURORA-A protein, while genetic knockdown prevents the synthesis of new protein by targeting its mRNA transcript.
This compound: Targeted Protein Degradation this compound is a heterobifunctional molecule that induces the degradation of AURORA-A.[1][2] It is composed of three parts: a ligand that binds to AURORA-A (derived from the inhibitor Alisertib), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting them.[1][3] This design allows this compound to act as a molecular bridge, forming a ternary complex between AURORA-A and the E3 ligase.[1] This proximity triggers the polyubiquitination of AURORA-A, marking it for destruction by the 26S proteasome.[1] This process removes the entire protein, ablating both its catalytic and non-catalytic scaffolding functions.[1][4]
Genetic Knockdown: mRNA Silencing Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the AURORA-A messenger RNA (mRNA) for degradation.[5][6] These RNA molecules are designed to be complementary to a sequence within the AURORA-A mRNA. Upon introduction into the cell, they are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA. This prevents the mRNA from being translated into protein, thereby reducing the overall level of AURORA-A.[6]
Comparative Performance and Phenotypes
The primary goal of both methods is to deplete cellular AURORA-A. However, their distinct mechanisms can lead to different biological outcomes, providing deeper insights into protein function. A key finding is that this compound-mediated degradation of AURORA-A induces S-phase arrest, a phenotype not observed with kinase inhibitors like Alisertib, which cause G2/M arrest.[7][8] This suggests that the scaffolding or non-catalytic functions of AURORA-A, which are eliminated by degradation but not by kinase inhibition, are critical during DNA replication.[4][8][9] Genetic knockdown is expected to phenocopy the effects of degradation, as it also removes the entire protein.
Table 1: Feature Comparison of this compound vs. Genetic Knockdown
| Feature | This compound (PROTAC Degrader) | Genetic Knockdown (siRNA/shRNA) |
| Target | AURORA-A Protein (post-translational)[1] | AURORA-A mRNA (pre-translational)[6] |
| Level of Action | Protein elimination[2] | Inhibition of protein synthesis[6] |
| Onset of Effect | Rapid, often within hours[5][7] | Slower, requires turnover of existing protein (24-72h) |
| Reversibility | Reversible upon compound washout[5] | Long-lasting (shRNA) or transient (siRNA) |
| Control | Precise dose- and time-dependent control[10] | Less dynamic control over level of knockdown |
| Specificity | Highly specific for AURORA-A over AURORA-B[5][7] | Potential for off-target mRNA silencing |
| Key Phenotype | S-phase arrest, apoptosis[7][8] | Reduced proliferation, apoptosis[6] |
| Use Case | Pharmacological validation, dissecting non-catalytic functions[4] | Genetic validation, long-term studies (shRNA) |
Quantitative Data Summary for this compound
The potency and specificity of this compound have been extensively characterized in various cancer cell lines.
Table 2: Quantitative Performance of this compound
| Parameter | Value | Cell Line | Description | Reference(s) |
| DC₅₀ | 28 nM | MV4-11 | Concentration for 50% maximal degradation of AURORA-A. | [2][7] |
| Binding Affinity (AURORA-A) | 193 nM (EC₅₀) | N/A | Effective concentration for 50% binding to AURORA-A. | [7] |
| Binding Affinity (AURORA-B) | 1.4 µM (EC₅₀) | N/A | Effective concentration for 50% binding to AURORA-B, showing selectivity for A. | [7] |
| AURORA-A Degradation | ~73% reduction at 0.1 µM | MV4-11 | Protein depletion level compared to Alisertib-treated cells after 6 hours. | [5] |
| AURORA-A Half-life | Reduced from 3.8h to 1.3h | IMR5 | Decrease in protein stability in the presence of this compound. | [5] |
Experimental Protocols & Workflow
Cross-validation requires robust and reproducible experimental procedures. Below are summarized protocols for key assays used to compare this compound and genetic knockdown.
Protocol 1: this compound-Mediated Degradation via Western Blot
This protocol assesses the dose- and time-dependent degradation of AURORA-A following this compound treatment.[10]
-
Cell Plating: Seed cancer cells (e.g., MV4-11) in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., 1 µM to 1 nM) and a vehicle control (DMSO) in cell culture medium.
-
Treatment: Treat cells with the prepared compounds for desired time points (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for AURORA-A. Use an antibody for a loading control (e.g., Vinculin or GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. Quantify band intensity to determine the percentage of AURORA-A degradation.[10]
Protocol 2: Genetic Knockdown of AURORA-A using shRNA
This protocol describes the stable knockdown of AURORA-A using a vector-based shRNA approach.[6]
-
Vector Preparation: Clone a short hairpin RNA sequence targeting AURORA-A into a suitable plasmid vector (e.g., pGenesil-2). A non-targeting shRNA should be used as a control.
-
Transfection: Transfect human cancer cells (e.g., MDA-MB-435S) with the shRNA-containing plasmid using a suitable method like cationic liposomes.
-
Selection: If the plasmid contains a selection marker, apply the appropriate antibiotic to select for cells that have successfully incorporated the plasmid.
-
Validation of Knockdown: After 48-72 hours (or after selection), harvest cells.
-
Phenotypic Analysis: Use the stable knockdown cell line for downstream functional assays (e.g., proliferation, apoptosis).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to identify the distinct cell cycle phenotypes induced by AURORA-A depletion.[8]
-
Treatment: Treat cells with this compound (e.g., 0.5 µM), Alisertib (1 µM as a control), or use the validated AURORA-A knockdown cell line. Incubate for the desired time (e.g., 12-18 hours).
-
BrdU Labeling: Add BrdU (Bromodeoxyuridine) to the cell culture medium and incubate for a short period (e.g., 30 minutes) to label cells undergoing DNA synthesis (S-phase).
-
Cell Fixation: Harvest and wash the cells, then fix them in ice-cold ethanol.
-
Staining: Treat cells to denature the DNA, then stain with an anti-BrdU antibody and a DNA-intercalating dye like Propidium Iodide (PI).
-
Data Acquisition: Analyze the cells using a flow cytometer. The PI signal measures total DNA content (G1, S, G2/M phases), while the BrdU signal specifically identifies the S-phase population.
-
Analysis: Compare the cell cycle profiles of treated cells to controls to determine the percentage of cells in each phase.[8]
AURORA-A Signaling Context
Understanding the dual roles of AURORA-A is crucial for interpreting experimental results. It has a well-defined catalytic role in mitosis and a non-catalytic scaffolding role, such as stabilizing the oncoprotein N-Myc.[4] Degraders and genetic knockdown abrogate both functions, whereas kinase inhibitors only affect the former.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A vector-based short hairpin RNA targeting Aurora A inhibits breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
JB170: A Comparative Analysis of its Anti-Proliferative Activity Across Diverse Cancer Types
For Immediate Release
This guide presents a comprehensive comparison of the anti-proliferative activity of JB170, a potent and highly specific PROTAC (Proteolysis Targeting Chimera) degrader of Aurora Kinase A (AURORA-A), across various cancer cell lines. This compound uniquely induces the degradation of AURORA-A, a key regulator of cell cycle progression often overexpressed in malignancies, by linking the AURORA-A inhibitor Alisertib to the E3 ubiquitin ligase ligand Thalidomide.[1][2][3][4][5] This targeted protein degradation strategy offers a distinct advantage over traditional kinase inhibition by eliminating both the catalytic and non-catalytic functions of AURORA-A.[4]
Quantitative Analysis of Anti-Proliferative and Degradation Activity
The efficacy of this compound has been demonstrated in a range of cancer types, including leukemia, neuroblastoma, osteosarcoma, and hepatocellular carcinoma.[6] The following tables summarize the key quantitative data, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability, providing a comparative view of its potency.
Table 1: Comparative Degradation Potency (DC50) of this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| MV4-11 | Leukemia | 28 | [1][2][5][7] |
| IMR5 | Neuroblastoma | Data Not Quantified | [6] |
| U2OS | Osteosarcoma | Data Not Quantified | [6] |
| HLE | Hepatocellular Carcinoma | Data Not Quantified | [6] |
Table 2: Comparative Anti-Proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| MV4-11 | Leukemia | Not explicitly provided, but significant viability reduction at 1µM | 72 hours | [1][6] |
| IMR5 | Neuroblastoma | Not explicitly provided, but colony formation inhibited at 1µM | 4 days | [1][6] |
| NGP | Neuroblastoma | 876.6 | Not Specified | [8] |
Mechanism of Action: Beyond Kinase Inhibition
A key differentiator for this compound is its unique mechanism of action that leads to a distinct cellular phenotype compared to AURORA-A kinase inhibitors. While inhibitors like Alisertib typically induce a G2/M phase cell cycle arrest, this compound-mediated degradation of AURORA-A results in an S-phase arrest.[4][6][8] This is attributed to the disruption of AURORA-A's non-catalytic scaffolding functions, which are crucial for S-phase progression.[4] This degradation-centric approach effectively eliminates the entire protein, preventing both its enzymatic and structural roles in cancer cell proliferation.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-proliferative activity of this compound.
Cell Viability Assay (alamarBlue Assay)
-
Cell Seeding: Cancer cells (e.g., MV4-11) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).[1][6]
-
Reagent Addition: alamarBlue reagent is added to each well and incubated for a time that allows for color development.
-
Measurement: The absorbance is measured using a plate reader at the appropriate wavelength to determine the percentage of viable cells relative to the control.
Colony Formation Assay
-
Cell Seeding: A low density of single cells (e.g., IMR5) is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with this compound or vehicle control and incubated for an extended period (e.g., 4 days) to allow for colony formation.[1][6]
-
Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with crystal violet.
-
Quantification: The number and size of colonies are quantified to assess the long-term effect of the compound on cell proliferation and survival.
Western Blot Analysis for AURORA-A Degradation
-
Cell Lysis: Cells treated with this compound or control are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for AURORA-A, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system to determine the extent of AURORA-A degradation.
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of Action for this compound PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. excenen.com [excenen.com]
- 3. This compound, 2705844-82-0 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Aurora A PROTAC | Probechem Biochemicals [probechem.com]
- 8. chemrxiv.org [chemrxiv.org]
A Side-by-Side Analysis of JB170 and Other CRBN-Based PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of JB170, a Cereblon (CRBN)-based PROTAC targeting Aurora Kinase A (AURORA-A), with other notable CRBN-based PROTACs. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in understanding the landscape and nuances of these innovative molecules.
Mechanism of Action: A Common Blueprint for Degradation
CRBN-based PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits the CRBN E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This compound exemplifies this mechanism by linking Alisertib, an AURORA-A inhibitor, to a thalidomide-based CRBN ligand.[1] This targeted degradation approach not only inhibits the protein's function but removes the protein from the cellular environment entirely.
Quantitative Comparison of CRBN-Based PROTACs
The efficacy of PROTACs is primarily evaluated by their ability to induce degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of this compound and other prominent CRBN-based PROTACs against various targets.
Table 1: Performance Data for this compound (AURORA-A Degrader)
| Parameter | Value | Cell Line | Description | Reference |
| DC50 | 28 nM | MV4-11 | Concentration for 50% AURORA-A degradation. | [1][2] |
| Dmax | ~90% | MV4-11 | Maximum AURORA-A degradation. | [2] |
| EC50 (AURORA-A) | 193 nM | Not specified | Half-maximal effective concentration for binding to AURORA-A. | [1] |
| EC50 (AURORA-B) | 1.4 µM | Not specified | Demonstrates selectivity for AURORA-A over AURORA-B. | [1] |
Table 2: Comparative Performance of Other CRBN-Based PROTACs
| PROTAC Name | Target Protein | CRBN Ligand | DC50 | Dmax | Cell Line | Reference |
| ARV-110 | Androgen Receptor (AR) | Lenalidomide derivative | ~1 nM | >90% | VCaP | [3] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ERα) | Pomalidomide derivative | Not specified | Up to 97% | MCF7 | [4] |
| CFT7455 | IKZF1/3 | Pomalidomide derivative | Not specified | Potent degradation | Multiple Myeloma cell lines | [5] |
| PROTAC 191 | SHP2 | Thalidomide derivative | 6.02 nM | Not specified | MV4-11 | [] |
| dBET1 | BRD4 | Thalidomide derivative | < 1 nM | >95% | Namalwa, CA-46 | [] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7][8]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Opaque-walled 96- or 384-well plates
-
Cell line of interest
-
PROTAC compound
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined density.
-
Compound Treatment: Add the test compound at various concentrations to the experimental wells and incubate for the desired period (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9][10][11]
Logical Relationships in CRBN-Based PROTACs
The successful design and function of a CRBN-based PROTAC depend on the interplay of its three core components. The choice of the target ligand determines the specificity for the protein of interest, while the CRBN ligand dictates the recruitment of the E3 ligase. The linker is not merely a spacer but plays a crucial role in optimizing the formation and stability of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation.
Conclusion
This compound serves as a potent and selective degrader of AURORA-A, demonstrating the promise of the CRBN-based PROTAC platform. The comparative analysis with other CRBN-based PROTACs, such as ARV-110 and ARV-471, highlights the versatility of this approach in targeting a wide range of disease-relevant proteins. The choice of the target ligand, CRBN ligand, and linker composition are all critical parameters that must be empirically optimized for each new target. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of novel PROTAC molecules, facilitating the advancement of this transformative therapeutic modality. As more CRBN-based PROTACs progress through clinical development, the insights gained will undoubtedly fuel the design of next-generation degraders with enhanced efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 5. C4 Therapeutics Presents Preclinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the AACR Annual Meeting 2021 - BioSpace [biospace.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. scribd.com [scribd.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of JB170 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of JB170, a novel PROTAC (Proteolysis Targeting Chimera) degrader of Aurora Kinase A (AURORA-A), with alternative therapeutic strategies. Experimental data from preclinical models is presented to validate its therapeutic potential and highlight its distinct mechanism of action compared to traditional kinase inhibitors.
Introduction to this compound: A Novel Approach to Targeting AURORA-A
Aurora Kinase A is a serine/threonine kinase that plays a critical role in cell cycle regulation, and its overexpression is implicated in the development of various cancers, including leukemia and neuroblastoma.[1][2] this compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the targeted degradation of the AURORA-A protein.[3] It achieves this by linking a high-affinity AURORA-A ligand (derived from the inhibitor Alisertib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This proximity-induced ternary complex formation leads to the polyubiquitination of AURORA-A, marking it for destruction by the 26S proteasome.[5] This degradation mechanism offers a key advantage over traditional small molecule inhibitors by eliminating both the catalytic and non-catalytic scaffolding functions of AURORA-A.[3][6]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound has been evaluated in various cancer cell lines and compared to the selective AURORA-A kinase inhibitor, Alisertib, as well as other PROTAC degraders.
Table 1: In Vitro Degradation and Binding Affinity of AURORA-A PROTACs
| Compound | Target(s) | DC50 (nM) | Dmax (%) | EC50 AURORA-A (nM) | EC50 AURORA-B (µM) | Cell Line | Reference(s) |
| This compound | AURORA-A | 28 | >90 | 193 | 1.4 | MV4-11 | [7] |
| dAurAB2 | AURORA-A/B | 59 (A), 39 (B) | 89-97 | Not Reported | Not Reported | IMR32 | [8] |
| dAurAB5 | AURORA-A/B | 8.8 (A), 6.1 (B) | 89-97 | Not Reported | Not Reported | IMR32 | [8] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; EC50: Half-maximal effective concentration.
Table 2: Anti-proliferative Activity of this compound and Alisertib
| Compound | IC50 (nM) | Cell Line | Reference(s) |
| This compound | Not explicitly reported as IC50, but significant reduction in cell viability observed | MV4-11, IMR5 | [9] |
| Alisertib | 15 - 469 | Various solid tumor and lymphoma cell lines | [10] |
| Alisertib | 0.06 - >5000 | 47 CRC cell lines | [3] |
IC50: Half-maximal inhibitory concentration; CRC: Colorectal Cancer.
Table 3: Cellular Phenotypes Induced by this compound and Alisertib
| Compound | Primary Effect on Cell Cycle | Apoptosis Induction | Key Distinction | Cell Line | Reference(s) |
| This compound | S-phase arrest | Yes | Targets non-catalytic function of AURORA-A | MV4-11, IMR5 | [7][9] |
| Alisertib | G2/M arrest | Yes | Inhibits kinase activity | HCT-116, various | [3][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound-mediated degradation of AURORA-A.
Experimental Workflow: Western Blot for AURORA-A Degradation
Caption: Western Blot workflow for AURORA-A.
Experimental Workflow: Cell Viability (AlamarBlue Assay)
Caption: AlamarBlue cell viability assay workflow.
Detailed Experimental Protocols
Western Blotting for AURORA-A Degradation
This protocol details the detection and quantification of AURORA-A protein levels in cell lysates following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11, IMR5) at an appropriate density.[11] Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for different time points (e.g., 0, 3, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AURORA-A (e.g., Rabbit mAb #14475 from Cell Signaling Technology) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control, such as β-actin, to normalize the AURORA-A signal. Quantify band intensities using densitometry software.
Cell Viability Assay (AlamarBlue)
This assay measures cell proliferation and cytotoxicity based on the metabolic activity of viable cells.[4][13]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Alisertib for a specified period (e.g., 72 hours). Include untreated cells as a control.
-
Reagent Incubation: Add AlamarBlue reagent to each well at 10% of the total volume.[14] Incubate the plate for 1-4 hours at 37°C, protected from light.[14]
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies, indicating their reproductive viability.[15][16]
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in a 6-well plate.[15]
-
Compound Treatment: Treat the cells with this compound or a vehicle control for a specified duration.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[16]
-
Fixation and Staining:
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells) manually or using imaging software.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]
-
Cell Preparation and Treatment: Culture and treat cells with this compound or Alisertib for the desired time.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[19]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment and Harvesting: Treat cells with the desired compounds. Harvest both adherent and floating cells.
-
Staining:
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry: Add more binding buffer and analyze the cells on a flow cytometer immediately.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The preclinical data presented in this guide demonstrates that this compound is a potent and specific degrader of AURORA-A. Its distinct mechanism of action, leading to S-phase arrest, highlights its potential to overcome limitations of traditional kinase inhibitors and provides a valuable tool for investigating the non-catalytic functions of AURORA-A. The comparative data suggests that this compound holds significant promise as a therapeutic candidate for cancers dependent on AURORA-A signaling. Further in vivo studies in relevant preclinical models are warranted to fully elucidate its therapeutic potential.
References
- 1. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Aurora A (D3E4Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. allevi3d.com [allevi3d.com]
- 14. protocol.everlab.net [protocol.everlab.net]
- 15. ossila.com [ossila.com]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. nanocellect.com [nanocellect.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. bosterbio.com [bosterbio.com]
Safety Operating Guide
Navigating the Disposal of JB170: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the potent and highly specific AURORA-A degrader JB170, proper disposal is a critical component of laboratory safety and regulatory compliance.[1] Although a specific Safety Data Sheet (SDS) with explicit disposal procedures for this compound is not publicly available, this guide provides essential logistical information and step-by-step procedural guidance based on general best practices for disposing of hazardous chemical waste in a laboratory setting.[1]
This compound should be treated as a hazardous chemical due to its nature as a complex, biologically active molecule.[1] It is classified as a combustible solid and is highly hazardous to water (Water Hazard Class - WGK 3).[2] Therefore, it is imperative that all personnel are trained in the proper handling, storage, and disposal of such compounds.[1]
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that the following personal protective equipment (PPE) is in use:
-
Eye Protection: Tightly fitting safety goggles to protect against dust and splashes.[2]
-
Hand Protection: Chemical-impermeable gloves, such as nitrile or neoprene.[2]
-
Body Protection: A standard, fully buttoned laboratory coat.[2]
-
Respiratory Protection: A facemask or respirator is recommended when handling the powder form to prevent inhalation.[2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and take precautions to avoid the formation of dust and aerosols.[2]
Quantitative Data and Disposal Classifications
The following table summarizes the available quantitative data and classifications for this compound disposal. In the absence of a specific SDS, all this compound waste should be treated as concentrated and hazardous.[1]
| Parameter | Value/Guideline | Source |
| Waste Classification | Water Hazard Class (WGK) 3 | [2] |
| Storage Class Code | 11 - Combustible Solids | |
| Drain Disposal | Not Permitted | [1][2] |
| Solid Waste Concentration | Treat as 100% Hazardous Waste | [1] |
| Acutely Toxic Waste Limit | Not Listed (Assume Hazardous) | [1] |
Experimental Protocols
Decontamination of Reusable Labware:
For reusable labware that has come into contact with this compound, a triple-rinse procedure is recommended before it is returned to general use.[1]
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble.
-
Waste Collection: Collect all rinsate as hazardous liquid waste.[1]
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures.[1]
Disposal Procedures
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Waste Segregation: Segregate all this compound waste, including solid waste (e.g., contaminated consumables) and liquid waste (e.g., unused solutions, rinsate), from non-hazardous laboratory waste.
-
Containment: Collect all waste material in a suitable, sealed, and properly labeled container.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound," along with any other required institutional information.
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.[1]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[2]
Contaminated packaging should be disposed of in the same manner as the unused product.[2]
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.[1]
Caption: Workflow for the proper disposal of this compound waste.
References
Crucial Safety Notice: Identification of "JB170" Required
Initial searches for a chemical substance designated "JB170" have not yielded a positive identification in public chemical safety databases. The name "this compound" may be an internal laboratory code, a developmental name, or a non-standard identifier.
It is critically important to correctly identify a chemical before any handling, use, or disposal. Safety protocols, including personal protective equipment (PPE) and disposal methods, are highly specific to the chemical's properties and hazards (e.g., toxicity, flammability, reactivity).
To receive accurate and safe operational guidance, please provide one of the following for "this compound":
-
Chemical Abstracts Service (CAS) Number
-
Formal IUPAC Name
-
A copy of the Safety Data Sheet (SDS)
In the interim, this document provides a general framework for laboratory safety and chemical handling. The procedures outlined below are for illustrative purposes and must be adapted to the specific hazards outlined in the official SDS for the chemical .
General Framework for Handling Unidentified Laboratory Chemicals
When the specific hazards of a substance are unknown, a conservative approach assuming a high level of hazard is warranted. The following tables and diagrams provide a general, procedural guide for handling such substances.
Personal Protective Equipment (PPE) Selection
The selection of PPE is dictated by the potential routes of exposure and the physical form of the chemical. The following table summarizes general PPE recommendations based on assumed hazards.
| Assumed Hazard | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Volatile / Aerosolizing Liquid | Chemical Fume Hood | Nitrile or Neoprene Gloves (confirm compatibility) | Chemical Splash Goggles & Face Shield | Lab Coat (Chemical Resistant Apron recommended) | Respirator with appropriate cartridge (if indicated by SDS) |
| Corrosive / Skin Irritant | Chemical Fume Hood | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield | Chemical Resistant Apron over Lab Coat | As needed based on vapor pressure |
| Toxic Solid / Powder | Ventilated Enclosure or Fume Hood | Double-gloving (e.g., two pairs of Nitrile gloves) | Chemical Splash Goggles | Full-coverage Lab Coat | N95 or higher respirator to prevent inhalation |
| Unknown Properties | Chemical Fume Hood | Chemically resistant gloves (e.g., Butyl Rubber) | Chemical Splash Goggles & Face Shield | Chemical Resistant Apron over Lab Coat | Use of a respirator should be considered |
General Chemical Disposal Plan
Chemical waste must be segregated and disposed of according to institutional and regulatory guidelines. Never dispose of chemical waste down the drain unless explicitly permitted.
| Waste Type | Container | Labeling | Storage Location | Disposal Route |
| Non-halogenated Organic Solvents | Clearly labeled, sealed container | "Non-halogenated Waste," list of contents | Satellite accumulation area (in fume hood) | Licensed hazardous waste handler |
| Halogenated Organic Solvents | Clearly labeled, sealed container | "Halogenated Waste," list of contents | Satellite accumulation area (in fume hood) | Licensed hazardous waste handler |
| Aqueous Acidic/Basic Waste | Clearly labeled, sealed container | "Aqueous Waste," list of contents, pH | Satellite accumulation area | Neutralize and dispose per institutional guidelines or via licensed handler |
| Solid Chemical Waste | Labeled, sealed container or bag | "Solid Waste," list of contents | Designated solid waste accumulation area | Licensed hazardous waste handler |
| Contaminated Sharps/Glassware | Puncture-proof sharps container | "Sharps Waste," type of contamination | Designated sharps container location | Licensed hazardous waste handler |
Visualized Workflows and Decision-Making
The following diagrams illustrate standard workflows and logical processes for handling laboratory chemicals.
Caption: A typical experimental workflow for handling a chemical agent.
Caption: A decision-making diagram for selecting appropriate PPE.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a substance-specific Safety Data Sheet (SDS), institutional safety protocols, or a thorough risk assessment. Always consult the SDS and your institution's Environmental Health and Safety (EHS) office before handling any new chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

